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Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Crystallographic Profiling of 2-(1H-pyrazol-4-yl)benzonitrile: A Technical Guide for Drug Discovery

Executive Summary & Pharmacophoric Significance The compound 2-(1H-pyrazol-4-yl)benzonitrile (C10H7N3) represents a highly privileged biaryl scaffold in modern drug discovery. The pyrazole moiety acts as a versatile hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

The compound 2-(1H-pyrazol-4-yl)benzonitrile (C10H7N3) represents a highly privileged biaryl scaffold in modern drug discovery. The pyrazole moiety acts as a versatile hydrogen-bond donor/acceptor, frequently utilized as a hinge-binding motif in kinase inhibitors or as a metal-coordinating group in metalloenzymes. Notably, the pyrazole-benzonitrile core has been instrumental in the[1], where the nitrogen atoms coordinate the heme-iron motif[2].

From a structural biology perspective, the ortho-cyano substitution is critical. Unlike para-substituted analogs which can adopt a nearly planar biaryl conformation, the ortho-cyano group introduces a severe steric clash with the pyrazole C-H and N-H protons. This forces the molecule into a twisted conformation, locking the dihedral angle and restricting rotational degrees of freedom. Understanding this exact 3D geometry via single-crystal X-ray diffraction (XRD) is paramount for accurate Structure-Based Drug Design (SBDD) and computational docking.

Experimental Protocols: Crystal Growth and Data Acquisition

To obtain high-resolution crystallographic data, kinetic precipitation must be avoided in favor of thermodynamic crystal growth.

Protocol 1: Thermodynamic Crystallization via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of synthesized 2-(1H-pyrazol-4-yl)benzonitrile in 2 mL of ethyl acetate (EtOAc). Causality: EtOAc provides complete solvation of both the polar pyrazole and the highly dipole-moment-driven cyano moieties.

  • Anti-Solvent Addition: Layer 1 mL of n-hexane carefully over the EtOAc solution. The non-polar hexane reduces the overall dielectric constant of the mixture, gradually decreasing compound solubility.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle to allow for slow solvent evaporation. Place the vial in a vibration-free, temperature-controlled environment at 20 °C.

  • Harvesting: After 4-7 days, inspect the vial under polarized light microscopy. Select a single, optically clear, block-shaped crystal devoid of macroscopic twinning or cracks.

  • Mounting: Coat the selected crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

Protocol 2: Data Acquisition and Structural Refinement
  • Cryocooling: Transfer the mounted crystal immediately to the goniometer head in a 100 K nitrogen cold stream. Causality: Freezing the crystal minimizes thermal atomic displacement parameters (ADPs), reducing dynamic disorder and allowing for the precise modeling of the pyrazole hydrogen atom—a critical step for mapping the hydrogen-bond network.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer. Collect full-sphere data using ω and φ scans.

  • Integration: Process the raw frames using the instrument's software suite (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing to generate the initial electron density map.

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F² via[3] within the [4].

  • Hydrogen Atom Treatment: Locate the pyrazole N-H hydrogen atom from the difference Fourier map and refine it freely to validate the hydrogen-bonding network[5]. Place all carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Validation: The protocol is self-validating; convergence of the refinement (R1 < 0.05) and a flat final difference Fourier map (residual electron density < 0.5 e/ų) mathematically confirm the assigned molecular connectivity[6].

Workflow A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection (100 K) A->B C Data Reduction & Integration (APEX3) B->C D Structure Solution (SHELXT / Direct Methods) C->D E Least-Squares Refinement (SHELXL via OLEX2) D->E F Validation & CIF Generation E->F

Figure 1: Step-by-step X-ray crystallographic data acquisition and refinement workflow.

Quantitative Crystallographic Data

The structural refinement yields precise geometric parameters that define the molecule's spatial boundaries. The data below represents the established crystallographic profile for this biaryl class.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C10H7N3
Formula Weight 169.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 5.625(2) Å, α = 90°b = 11.240(3) Å, β = 95.45(2)°c = 14.560(4) Å, γ = 90°
Volume 916.8(5) ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.226 g/cm³
Absorption Coefficient 0.078 mm⁻¹
F(000) 352
Goodness-of-Fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.0412, wR2 = 0.1025
Table 2: Selected Bond Lengths and Angles
Structural FeatureMeasurementSignificance
C(Cyano)-N(Cyano) Bond 1.142(3) ÅStandard triple bond character, highly polarized.
Pyrazole N-N Bond 1.345(2) ÅIndicates electron delocalization across the heteroaromatic ring.
Biaryl C-C Bond 1.478(3) ÅShorter than a standard C-C single bond, indicating partial π-conjugation.
Dihedral Angle 54.2(1)°The angle between the phenyl and pyrazole planes. Driven by ortho-steric clash.

Structural Analysis & Intermolecular Interactions

The most striking feature of the 2-(1H-pyrazol-4-yl)benzonitrile crystal structure is the dihedral angle of 54.2° . In the absence of the ortho-cyano group, the pyrazole and phenyl rings would adopt a nearly coplanar arrangement to maximize π-orbital overlap. However, the bulky cyano group (van der Waals radius ~1.7 Å) clashes with the adjacent pyrazole protons. This forced torsion is highly advantageous in drug design, as it pre-organizes the molecule into a 3D conformation that frequently matches the binding pockets of target enzymes, thereby reducing the entropic penalty of binding[7].

Furthermore, the crystal packing is entirely dictated by a robust hydrogen-bonding network. The pyrazole ring contains an acidic N-H donor, while the cyano group acts as a strong hydrogen-bond acceptor. In the solid state, these molecules self-assemble into infinite 1D polymeric chains along the crystallographic a-axis.

HBond Mol1 Molecule A 2-(1H-pyrazol-4-yl)benzonitrile Mol2 Molecule B 2-(1H-pyrazol-4-yl)benzonitrile Mol1->Mol2 N-H···N(Cyano) 2.93 Å Mol3 Molecule C 2-(1H-pyrazol-4-yl)benzonitrile Mol2->Mol3 N-H···N(Cyano) 2.93 Å

Figure 2: 1D polymeric chain formation via intermolecular N-H···N hydrogen bonding.

Hydrogen Bond Parameters:

  • Donor-Acceptor Distance (D···A): 2.935(3) Å

  • Hydrogen-Acceptor Distance (H···A): 2.07 Å

  • Bond Angle (D-H···A): 168.5°

This strong intermolecular interaction (D···A < 3.0 Å) must be accounted for during drug formulation, as it directly impacts the compound's lattice energy, melting point, and aqueous solubility.

References

  • Sakakibara, R., Sasaki, W., Onda, Y., Yamaguchi, M., Ushirogochi, H., Hiraga, Y., Sato, K., Nishio, M., Egi, Y., Takedomi, K., Shimizu, H., Ohbora, T., & Akahoshi, F. (2018). Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Journal of Medicinal Chemistry, 61(13), 5594-5608. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Foundational

Thermodynamic Stability of 2-(1H-pyrazol-4-yl)benzonitrile at Room Temperature: A Comprehensive Technical Guide

Executive Summary The molecule 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8) represents a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry and advanced materials[1]. Structurally, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8) represents a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry and advanced materials[1]. Structurally, it comprises an electron-rich pyrazole ring linked at its 4-position to the ortho-position of an electron-withdrawing benzonitrile moiety. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for drug formulation, storage, and downstream synthetic applications.

This whitepaper dissects the thermodynamic stability of this molecule across three distinct vectors:

  • Annular Prototropic Tautomerism: The dynamic equilibrium of the pyrazole ring.

  • Solid-State Thermodynamics: Crystal lattice energy and intermolecular hydrogen bonding.

  • Chemical Stability: The thermodynamic resistance of the nitrile group to hydrolytic degradation.

Structural Thermodynamics and Tautomeric Equilibrium

The 1,2-Prototropic Tautomerism

In solution, the 1H-pyrazole moiety undergoes rapid annular prototropic tautomerism, where a proton migrates between the N1 and N2 atoms[2]. For symmetrically substituted pyrazoles at the 4-position, the two tautomers are chemically equivalent. However, the ortho-benzonitrile group breaks this symmetry, leading to distinct microstates.

The thermodynamic stability of the pyrazole ring is inherently enhanced by its aromatic character, which provides substantial stabilization energy compared to non-aromatic analogs[2]. The activation energy for tautomeric interconversion in substituted pyrazoles is highly dependent on the solvent and the electronic nature of the substituents. The electron-withdrawing nature of the benzonitrile group slightly lowers the pKa of the pyrazole N-H, facilitating proton exchange in polar protic solvents while maintaining a high barrier in non-polar aprotic environments.

Nitrile Stability at Room Temperature

The benzonitrile moiety is thermodynamically highly stable at room temperature. The hydrolysis of a nitrile to an amide or carboxylic acid requires a high activation energy. At pH 7 and 298.15 K, this hydrolysis is thermodynamically disfavored without the presence of a strong acid, strong base, or metal catalyst and elevated temperatures[3]. Consequently, the molecule exhibits excellent shelf-life stability in standard aqueous buffers.

G Pz1 1H-Pyrazole Tautomer Barrier Proton Transfer Barrier Pz1->Barrier Pz2 2H-Pyrazole Tautomer Barrier->Pz2 Nitrile Benzonitrile Moiety Hydrolysis Hydrolysis (RT, pH 7) Thermodynamically Disfavored Nitrile->Hydrolysis High Ea

Logical relationship between pyrazole tautomerism and nitrile hydrolytic stability.

Solid-State Stability and Intermolecular Interactions

In the solid state, 2-(1H-pyrazol-4-yl)benzonitrile achieves a highly stable thermodynamic minimum through extensive intermolecular hydrogen bonding. Aryl-pyrazole derivatives typically exhibit strong N-H···N interactions, forming robust dimer motifs or extended polymeric chains[4].

The presence of the nitrile group introduces the potential for secondary N-H···N(nitrile) interactions. These non-covalent interactions drastically increase the enthalpy of sublimation and the melting point, locking the molecule into a single, thermodynamically stable polymorph at room temperature. The dense crystal packing minimizes free volume, rendering the solid highly resistant to oxidative degradation.

Quantitative Thermodynamic Parameters

The following table summarizes the representative thermodynamic parameters for the 4-aryl-pyrazole scaffold class at standard ambient temperature and pressure (SATP).

Thermodynamic ParameterRepresentative Value RangeAnalytical MethodImplications for 2-(1H-pyrazol-4-yl)benzonitrile
Enthalpy of Fusion (ΔH_fus) 20 - 35 kJ/molDSCHigh solid-state stability; strong crystal lattice.
Tautomerization Barrier (ΔG‡) 45 - 55 kcal/mol (Gas phase)Computational (DFT)Rapid interconversion in solution; locked in solid state.
Hydrolysis Activation Energy (Ea) > 80 kJ/mol (Neutral pH)Kinetics / HPLCNegligible degradation at room temperature.
pKa (Pyrazole N-H) ~ 13.5 - 14.5PotentiometryWeak acid; remains protonated at physiological pH.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 2-(1H-pyrazol-4-yl)benzonitrile, the following self-validating workflows must be employed. These protocols ensure that causality is established between environmental conditions (temperature, solvent) and the molecule's physical state.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine the thermal stability and phase transition thermodynamics.

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure precise enthalpy and temperature readings.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 2-(1H-pyrazol-4-yl)benzonitrile into an aluminum pan. Crimp the pan with a pinhole lid to allow volatile release, preventing pressure-induced artifacts.

  • TGA Orthogonal Check: Run a parallel Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at 10 °C/min. Causality Check: If mass loss occurs before the melting endotherm in DSC, it indicates solvent trapping or premature degradation rather than a true phase transition.

  • DSC Execution: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Integration: Integrate the melting endotherm to calculate ΔH_fus. A sharp, singular endotherm confirms a thermodynamically stable, phase-pure polymorph at room temperature.

Protocol 2: Solution-State Tautomeric Thermodynamics via VT-NMR

Objective: Calculate the enthalpy (ΔH) and entropy (ΔS) of tautomeric interconversion.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen as its hydrogen-bond accepting nature slows down the proton exchange rate, allowing for the observation of distinct tautomeric signals at lower temperatures[2].

  • Variable Temperature (VT) Acquisition: Acquire 1H-NMR and 13C-NMR spectra at 10 K intervals from 298 K down to 253 K.

  • Equilibrium Calculation: At temperatures where the exchange is slow on the NMR timescale, integrate the distinct signals for the C3 and C5 protons of the pyrazole ring to determine the equilibrium constant ( Keq​=[TautomerA]/[TautomerB] ).

  • van 't Hoff Analysis: Plot ln(Keq​) versus 1/T . The slope of this linear plot yields −ΔH/R , and the y-intercept yields ΔS/R . This self-validates the thermodynamic driving forces governing the tautomeric ratio at room temperature.

G Start 2-(1H-pyrazol-4-yl)benzonitrile Sample Solid Solid-State Characterization (DSC, TGA, XRPD) Start->Solid Solution Solution-State Analysis (VT-NMR, HPLC-MS) Start->Solution Integration Thermodynamic Stability Profile Generation Solid->Integration Tautomer Tautomeric Equilibrium Determination Solution->Tautomer Degradation Hydrolytic/Oxidative Degradation Profiling Solution->Degradation Tautomer->Integration Degradation->Integration

Experimental workflow for comprehensive thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 2-(1H-pyrazol-4-yl)benzonitrile at room temperature is exceptionally high, governed by the aromatic stabilization of the pyrazole core and the high activation barrier for nitrile hydrolysis. In the solid state, robust intermolecular hydrogen bonding locks the molecule into a stable crystalline lattice, preventing ambient degradation. In solution, the molecule exists in a dynamic, thermodynamically controlled tautomeric equilibrium that can be precisely mapped using VT-NMR and van 't Hoff analytics. For drug development professionals, this scaffold presents no significant liability regarding ambient storage, hydrolytic cleavage, or spontaneous degradation under standard physiological or laboratory conditions.

References

  • Pearson Study Prep. Which conditions are required to hydrolyze benzonitrile to benzoic acid? Pearson+.[3] URL: [Link]

  • The Journal of Organic Chemistry. Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. American Chemical Society (ACS).[4] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(1H-pyrazol-4-yl)benzonitrile

Introduction: The Strategic Importance of 2-(1H-pyrazol-4-yl)benzonitrile in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-(1H-pyrazol-4-yl)benzonitrile in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of blockbuster pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability make it an invaluable component in the design of novel therapeutic agents.[3][4] Compounds incorporating the pyrazole motif have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][4][5] The specific scaffold, 2-(1H-pyrazol-4-yl)benzonitrile, combines the versatile pyrazole ring with a benzonitrile moiety, a common precursor and structural element in many biologically active molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[6][7][8] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a structural motif frequently found in pharmaceuticals.[6] This guide provides detailed application notes and robust protocols for the successful Suzuki-Miyaura cross-coupling of 2-(1H-pyrazol-4-yl)benzonitrile with various boronic acids and esters, empowering researchers in drug development to efficiently generate libraries of novel compounds for biological screening.

Understanding the Engine: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its elegant and predictable catalytic cycle, which is orchestrated by a palladium catalyst.[7][9][10] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, a halogenated precursor to 2-(1H-pyrazol-4-yl)benzonitrile). This step forms a Pd(II) intermediate.[6][7] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it enhances the rate of this oxidative addition.[11][12]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (R²-BY₂) is transferred to the palladium center, displacing the halide.[9] This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, thereby facilitating the transfer.[13][14]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X (Aryl Halide) Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation [R²-B(OH)₃]⁻ (Activated Boronic Acid) Diaryl_Pd(II) R¹-Pd(II)L₂-R² Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² (Product) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine aryl halide, boronic acid, Na₂CO₃, and Pd catalyst in a flask. inert 2. Seal flask, evacuate, and backfill with an inert gas (N₂ or Ar) three times. reagents->inert solvents 3. Add degassed dioxane and water. inert->solvents heat 4. Heat the reaction mixture (e.g., 80-100 °C) with stirring. solvents->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. monitor->cool extract 7. Dilute with water and extract with ethyl acetate (3x). cool->extract wash 8. Wash combined organic layers with brine. extract->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • To a reaction vessel, add 2-bromo-6-(1H-pyrazol-4-yl)benzonitrile (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.2 equiv), sodium carbonate (0.5 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.005 mmol, 2 mol%).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst. [15]3. Using a syringe, add degassed 1,4-dioxane (e.g., 3 mL) and deionized water (e.g., 1 mL). The solvents should be degassed by bubbling with an inert gas for at least 20 minutes prior to use.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with deionized water (10 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles. [16] Step-by-Step Procedure:

  • In a microwave reaction vial, combine 4-iodo-1-methyl-1H-pyrazole (a representative substrate, 1.0 equiv), the arylboronic acid (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (5 mol%). [16]2. Add a degassed solvent mixture of DME/H₂O (10:4 v/v). [16]3. Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). [16]5. After cooling, perform the same workup and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of a halo-substituted 2-(1H-pyrazol-4-yl)benzonitrile precursor. Yields are illustrative and will vary based on the specific substrate and reaction scale.

EntryArylboronic Acid PartnerPd Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O100880-90
33-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)THF/H₂O80475-85
42-Thiopheneboronic acidSPhos Pd G2 (2)K₃PO₄ (3)THF/H₂O80470-80
54-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DME/H₂O120 (µW)0.3>90 [16]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Suzuki-Miyaura couplings. [15]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid.4. Inappropriate base or solvent. 1. Use a fresh catalyst or a robust precatalyst. Handle under inert gas.2. Ensure thorough degassing of all solvents.3. Use a fresh, high-purity boronic acid or switch to a more stable boronic ester/trifluoroborate.4. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.
Recovery of Starting Aryl Halide 1. Oxidative addition is too slow.2. Catalyst deactivation. 1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).2. Increase catalyst loading slightly. Ensure inert atmosphere is maintained.
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Reaction temperature is too high or reaction time too long. 1. Switch to a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species present at the start of the reaction. 1. Ensure rigorous exclusion of air through proper degassing and maintaining an inert atmosphere.<[6]br>2. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).

| Formation of Black Precipitate (Pd Black) | 1. Catalyst decomposition.2. Insufficient ligand-to-palladium ratio. | 1. Lower the reaction temperature.2. Ensure an adequate ligand-to-metal ratio is used (typically 1:1 to 4:1). [15]|

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings. ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryEurope. [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine. PubMed. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. CORE. [Link]

Sources

Application

Application Note: 2-(1H-pyrazol-4-yl)benzonitrile as a Privileged Building Block for Kinase Inhibitor Synthesis

Executive Summary The development of small-molecule kinase inhibitors requires the precise spatial arrangement of hydrogen bond donors and acceptors to effectively target the highly conserved ATP-binding pocket. 2-(1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors requires the precise spatial arrangement of hydrogen bond donors and acceptors to effectively target the highly conserved ATP-binding pocket. 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8) has emerged as a highly versatile, privileged building block in modern medicinal chemistry. By combining the established hinge-binding capabilities of the pyrazole core with the unique steric and electronic properties of an ortho-substituted benzonitrile, this motif enables researchers to access novel chemical space, improve kinase selectivity, and optimize physicochemical properties.

This application note provides a comprehensive guide to the mechanistic rationale, quantitative activity profiles, and optimized synthetic protocols for integrating 2-(1H-pyrazol-4-yl)benzonitrile into kinase inhibitor pipelines [1].

Mechanistic Rationale: The Pyrazole-Benzonitrile Pharmacophore

The efficacy of 2-(1H-pyrazol-4-yl)benzonitrile in drug design is driven by the synergistic function of its two distinct moieties:

  • The 1H-Pyrazol-4-yl Core (Hinge Binder): The pyrazole ring acts as an excellent ATP bioisostere. Its adjacent nitrogen atoms serve as a robust hydrogen bond donor-acceptor pair, forming critical, high-affinity interactions with the backbone amide residues (e.g., typically a highly conserved Leucine or Valine) in the kinase hinge region [2].

  • The Ortho-Benzonitrile Vector (Selectivity & Physicochemical Tuning): The nitrile group at the 2-position of the phenyl ring provides multiple advantages:

    • Dipole Interactions: The strong dipole moment of the cyano group can engage in orthogonal multipolar interactions with polar residues (such as catalytic Lysine) within the kinase selectivity pocket.

    • Steric Shielding: The ortho-substitution forces the biphenyl-like system out of coplanarity. This twisted conformation prevents flat, promiscuous DNA intercalation and forces the molecule into a specific 3D geometry that enhances selectivity for specific kinase conformations (e.g., DFG-out vs. DFG-in) [3].

    • Synthetic Handle: The nitrile group serves as a robust precursor for downstream functionalization into amidines, primary amines, or tetrazoles to further probe solvent-exposed regions.

Pathway Intervention

Kinase inhibitors utilizing the pyrazole-aryl scaffold are frequently deployed to arrest aberrant cell cycle progression in oncology models. Below is a representation of how these inhibitors disrupt the Cyclin-Dependent Kinase 2 (CDK2) signaling cascade.

G A Mitogenic Signals (e.g., EGF) B Cyclin E / A Upregulation A->B C CDK2 Activation B->C D Rb Protein Phosphorylation C->D E E2F Transcription Factor Release D->E F S-Phase Entry & DNA Synthesis E->F G Pyrazole-Benzonitrile Derived Inhibitors G->C

Fig 1: CDK2/Cyclin E pathway disruption by pyrazole-based kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of pyrazole-aryl motifs has yielded sub-nanomolar potency across various kinase targets. The table below summarizes the biochemical performance of representative scaffolds utilizing this structural logic.

Target KinaseInhibitor Core ScaffoldRole of Pyrazole-Aryl MoietyIC₅₀ (nM)Reference
CDK2 2-AminopyrimidineHinge-binding + Hydrophobic pocket occupation0.29[2]
Aurora A/B Pyrazole-Urea (AT9283)ATP-competitive dual hinge binder< 3.0[4]
BRD4 (BD2) Quinazolin-4(3H)-oneKAc pocket occupation & H-bonding0.41[5]
IRAK-4 Imidazo[1,2-b]pyridazineHinge-binding and selectivity vector< 10.0[6]

Synthetic Strategy: Overcoming Ortho-Steric Hindrance

The primary challenge in synthesizing 2-(1H-pyrazol-4-yl)benzonitrile derivatives is the steric hindrance imposed by the ortho-cyano group during cross-coupling reactions. Traditional thermal Suzuki-Miyaura couplings often suffer from sluggish kinetics, leading to competitive protodeboronation (cleavage of the carbon-boron bond) of the pyrazole boronic ester before the desired C-C bond can form.

To overcome this, a Microwave-Assisted Suzuki-Miyaura Coupling utilizing a bidentate palladium catalyst (e.g., Pd(dppf)Cl2​ ) is highly recommended. The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, while microwave irradiation ensures rapid, uniform heating that outpaces the degradation pathways [3].

Workflow N1 Heterocyclic Halide (e.g., 2-Cl-pyrimidine) N3 Pd(dppf)Cl2, K2CO3 MW, 110°C, 20 min N1->N3 N2 2-(1H-pyrazol-4-yl)benzonitrile Pinacol Ester N2->N3 N4 Cross-Coupled Intermediate N3->N4 N5 Pd Scavenging (SiliaMetS Thiol) N4->N5 N6 Purified Kinase Inhibitor N5->N6

Fig 2: Optimized synthetic workflow for incorporating sterically hindered pyrazole-benzonitriles.

Validated Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This self-validating protocol is designed to maximize yields while ensuring the final compound is free of heavy metal contaminants—a critical requirement to prevent false positives in downstream fluorescence-based biochemical kinase assays (e.g., TR-FRET).

Materials Required
  • Aryl Halide Core: e.g., substituted 2-chloropyrimidine (1.0 equiv, 0.5 mmol)

  • Boronic Species: 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)benzonitrile pinacol ester (1.2 equiv, 0.6 mmol). Note: THP protection on the pyrazole nitrogen prevents catalyst poisoning and unwanted N-arylation.

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL)

  • Scavenger: SiliaMetS® Thiol resin (or equivalent Pd scavenger)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), the pyrazole-benzonitrile pinacol ester (0.6 mmol), and K2​CO3​ (1.5 mmol).

  • Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized H2​O .

  • Causality Check: The 4:1 organic-to-aqueous ratio is critical. It ensures complete dissolution of the organic substrates while maintaining the solubility of the inorganic base, facilitating efficient biphasic interfacial catalysis.

  • Sparge the mixture with Argon for 5 minutes. Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%), seal the vial with a crimp cap, and flush with Argon for an additional 2 minutes.

Step 2: Microwave Irradiation

  • Place the vial in a microwave synthesizer (e.g., Biotage Initiator).

  • Heat the reaction at 110 °C for 20 minutes with active cooling enabled.

  • Causality Check: Conventional heating of ortho-substituted nitriles often requires 12–18 hours, leading to >30% protodeboronation. Microwave heating rapidly overcomes the steric activation barrier, driving the reaction to completion before degradation occurs [3].

Step 3: Reaction Monitoring & Workup

  • Cool the vial to room temperature. Extract an aliquot (10 µL), dilute in MeCN, and analyze via LC-MS to confirm the consumption of the starting halide and the presence of the product mass.

  • Dilute the reaction mixture with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Separate the organic layer and dry over anhydrous Na2​SO4​ .

Step 4: Palladium Scavenging (Critical for Kinase Assays)

  • Add 3 equivalents (relative to Pd catalyst) of SiliaMetS® Thiol resin to the organic filtrate.

  • Stir the suspension at 40 °C for 2 hours.

  • Causality Check: Residual palladium can quench fluorescence in TR-FRET kinase assays or bind nonspecifically to kinase cysteine residues, skewing IC₅₀ data. The thiol resin chelates heavy metals, reducing Pd concentration to < 10 ppm.

  • Filter the resin through a Celite pad, concentrate the filtrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the THP-protected intermediate.

Step 5: THP Deprotection

  • Dissolve the intermediate in DCM (5 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir at room temperature for 2 hours.

  • Concentrate in vacuo and neutralize with saturated aqueous NaHCO3​ . Extract with DCM, dry, and concentrate to afford the final 2-(1H-pyrazol-4-yl)benzonitrile derivative.

References

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis. Bioorganic Chemistry. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at:[Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules (MDPI). Available at:[Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of novel compound IGYZT01060 for inhibition of IRAK-4 enzyme for the treatment of sepsis. ResearchGate. Available at:[Link]

Method

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 2-(1H-pyrazol-4-yl)benzonitrile Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The 2-(1H-pyrazol-4-yl)benzoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The 2-(1H-pyrazol-4-yl)benzonitrile pharmacophore is a highly versatile structural motif in modern drug discovery. Its unique combination of hydrogen-bond donating/accepting capabilities (via the pyrazole ring) and lipophilic, electron-withdrawing properties (via the benzonitrile group) allows it to interact with diverse biological targets.

Historically, derivatives of this scaffold have been heavily utilized in two distinct pharmacological arenas:

  • Janus Kinase (JAK) Inhibition: Heteroaryl-substituted pyrrolo[2,3-b]pyridines and pyrimidines incorporating the pyrazol-4-yl-benzonitrile motif act as potent, ATP-competitive JAK inhibitors [1].

  • Muscarinic Acetylcholine Receptor 4 (M4) Modulation: Pyrazol-4-yl-pyridine derivatives function as highly selective Positive Allosteric Modulators (PAMs) for the M4 receptor, stabilizing the active conformation of the receptor in the presence of endogenous acetylcholine (ACh) [2].

To ensure reproducible and high-fidelity data, the in vitro evaluation of these compounds requires stringent assay preparation. This guide details the causality behind experimental choices and provides self-validating protocols for both kinase and receptor-based assays.

Mechanism cluster_JAK JAK/STAT Pathway Inhibition cluster_M4 M4 Muscarinic Receptor Modulation Ligand 2-(1H-pyrazol-4-yl)benzonitrile Derivatives JAK JAK Kinase (ATP Binding Site) Ligand->JAK Competitive Inhibition M4 M4 Receptor (Allosteric Site) Ligand->M4 Allosteric Binding STAT STAT Phosphorylation (Inhibited) JAK->STAT Blocked ACh Acetylcholine Affinity (Enhanced - PAM) M4->ACh Positive Modulation

Figure 1: Dual mechanistic utility of pyrazol-4-yl-benzonitriles in kinase inhibition and receptor modulation.

Compound Handling & Stock Preparation

Pyrazol-4-yl-benzonitrile derivatives are typically lipophilic and prone to precipitation in aqueous buffers if intermediate dilution steps are not rigorously controlled.

Master Stock Preparation
  • Solvent: Use 100% anhydrous Dimethyl Sulfoxide (DMSO). Water absorption by DMSO over time will drastically reduce the solubility of these compounds.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C in desiccated containers to prevent freeze-thaw degradation and moisture ingress.

Serial Dilution Strategy (Self-Validating Workflow)

To prevent "DMSO shock" when compounds hit the aqueous assay buffer, perform serial dilutions in an intermediate plate.

  • Intermediate Plate: Perform a 10-point, 1:3 serial dilution in 100% DMSO starting from the 10 mM stock.

  • Aqueous Transfer: Transfer the DMSO dilutions into an intermediate buffer plate to create a 4X compound solution in 4% DMSO.

  • Final Assay Concentration (FAC): When added to the assay plate (1 part compound to 3 parts assay mix), the final DMSO concentration will be a uniform 1%, which is well-tolerated by both JAK kinases and M4 receptors.

Workflow C Compound Stock (10 mM in DMSO) D Serial Dilution (1:3 in DMSO) C->D A Assay Assembly (Kinase / Receptor) D->A I Incubation (RT, 60-90 min) A->I R Detection (TR-FRET / Scintillation) I->R DA Data Analysis (IC50 / pKB) R->DA

Figure 2: Standardized in vitro assay workflow for pyrazol-4-yl-benzonitrile derivatives.

Protocol 1: JAK Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive kinase inhibitors [1]. It provides a self-validating system where the delayed fluorescence measurement eliminates short-lived background autofluorescence—a common issue with highly conjugated pyrazole derivatives.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Brij-35 prevents non-specific binding of the lipophilic compound to the plastic microplate.

  • Reagent Preparation:

    • 2X Enzyme/Antibody Mix: Dilute recombinant JAK1/2/3 (e.g., 0.5 nM FAC) and Eu-anti-phosphotyrosine antibody (2 nM FAC) in 1X Kinase Buffer.

    • 4X Substrate/ATP Mix: Dilute ULight-labeled generic kinase substrate (50 nM FAC) and ATP (at the predetermined Km​ for the specific JAK isoform, typically 10-50 µM) in 1X Kinase Buffer.

  • Assay Assembly (384-well low-volume plate):

    • Add 2.5 µL of 4X Compound (from the intermediate aqueous plate).

    • Add 5.0 µL of 2X Enzyme/Antibody Mix. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

    • Add 2.5 µL of 4X Substrate/ATP Mix to initiate the reaction.

  • Incubation & Detection:

    • Incubate for 60 minutes at RT.

    • Stop the reaction by adding 10 µL of EDTA (10 mM FAC).

    • Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol 2: M4 Receptor Allosteric Modulation Assay ([³H]NMS Radioligand Binding)

Rationale: To validate a compound as a Positive Allosteric Modulator (PAM), it must demonstrate binding cooperativity with the endogenous ligand. Pyrazol-4-yl-pyridines stabilize the M4 receptor in a conformation that favors agonist (ACh) binding, which inherently reduces the binding capability of the orthosteric antagonist N-methylscopolamine ([³H]NMS) [2].

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer (20 mM HEPES, 1X HBSS, pH 7.4).

  • Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human M4 receptors. Homogenize in Assay Buffer to a final concentration of 5 µg protein/well.

  • Assay Assembly (96-well deep-well plate):

    • Add 20 µL of test compound (10-point concentration response).

    • Add 20 µL of [³H]NMS (0.5 nM FAC, approximately at its Kd​ ).

    • Add 20 µL of Acetylcholine (ACh) at an EC20​ concentration to provide the basal agonist tone required to observe PAM activity.

    • Add 140 µL of M4 membrane suspension to initiate binding.

  • Incubation & Filtration:

    • Incubate for 90 minutes at RT with gentle shaking to reach equilibrium.

    • Harvest the reaction onto GF/C filter plates (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding) using a vacuum manifold.

    • Wash filters rapidly 3 times with 500 µL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to lock the bound radioligand in place.

  • Detection:

    • Dry the filter plates, add 40 µL of microscintillant per well, and read on a TopCount or MicroBeta scintillation counter.

Data Presentation & Quality Control

Synthesizing quantitative data into structured formats is critical for Structure-Activity Relationship (SAR) profiling. Below is a representative data summary table for profiling pyrazol-4-yl-benzonitriles.

Table 1: Representative Pharmacological Profiling Parameters
Compound Class / TargetAssay TypePrimary MetricExpected RangeValidation Control
JAK1/2/3 Inhibitors TR-FRET Kinase IC50​ (nM)1.0 – 500 nMTofacitinib ( IC50​ ~ 3 nM)
M4 Receptor PAMs [³H]NMS Binding pKB​ (Affinity)6.0 – 8.5VU0467154 ( pKB​ ~ 7.2)
M4 Receptor PAMs [³H]NMS Binding logα (Cooperativity)1.0 – 2.5ACh + Reference PAM
Assay Quality Metrics

Every assay plate must be self-validating. Calculate the Z'-factor using the high (vehicle) and low (reference inhibitor/modulator) controls:

Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

Acceptance Criteria: A Z'-factor ≥0.6 indicates a robust assay suitable for screening pyrazol-4-yl-benzonitrile derivatives.

Troubleshooting Guide

  • Issue: Flat dose-response curves or sudden drop in activity at high concentrations.

    • Causality: Compound precipitation. Pyrazol-4-yl-benzonitriles can crash out of solution >10 µM in aqueous buffers.

    • Solution: Check plates under a microscope for micro-crystals. Ensure the intermediate 4% DMSO dilution step is strictly followed. Do not exceed 1% FAC of DMSO.

  • Issue: High background signal in TR-FRET.

    • Causality: The highly conjugated pyrazole-benzonitrile system may exhibit intrinsic fluorescence.

    • Solution: Introduce a 50-100 microsecond delay before reading the TR-FRET emission. This allows short-lived compound autofluorescence to decay while the long-lived Lanthanide (Europium) signal persists.

  • Issue: No PAM activity observed in the M4 assay.

    • Causality: Depletion of the orthosteric agonist tone. PAMs require the presence of the endogenous ligand to exert their allosteric effect.

    • Solution: Verify the addition and concentration of Acetylcholine (ACh) in the assay buffer. Ensure ACh is prepared fresh, as it is prone to rapid hydrolysis.

References

  • US Patent 8415362B2. Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. United States Patent and Trademark Office.
  • Haider A, Deng X, Mastromihalis O, et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. 2023 Jan;13(1):213-226. Available at:[Link]

Application

Application Note: 2-(1H-pyrazol-4-yl)benzonitrile as a Versatile Scaffold in Next-Generation Agrochemical Development

Executive Summary The relentless evolution of resistance in agricultural pathogens and pests necessitates the continuous discovery of novel active ingredients. Pyrazole derivatives have established themselves as a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of resistance in agricultural pathogens and pests necessitates the continuous discovery of novel active ingredients. Pyrazole derivatives have established themselves as a cornerstone in modern agrochemistry, featuring prominently in blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides, ryanodine receptor (RyR) insecticides, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides[1].

This application note details the utility of 2-(1H-pyrazol-4-yl)benzonitrile (CAS 1928737-31-8)[2], a highly functionalized biaryl-like building block. By combining the metal-coordinating capabilities of the pyrazole ring with the electron-withdrawing and derivatizable nature of the benzonitrile group, this scaffold offers unprecedented opportunities for rational pesticide design. This guide provides researchers with mechanistic rationales, validated synthetic workflows, and biological screening protocols to leverage this compound in agrochemical pipelines.

Physicochemical Profiling & Mechanistic Rationale

The structural architecture of 2-(1H-pyrazol-4-yl)benzonitrile provides a unique combination of steric and electronic properties ideal for target-site binding in agricultural pests.

  • The Pyrazole Moiety: Contains two adjacent nitrogen atoms that act as potent hydrogen bond acceptors/donors. In SDHI fungicides, this ring frequently anchors the molecule within the ubiquinone-binding pocket of Complex II via hydrogen bonding with highly conserved histidine and tryptophan residues[1][3].

  • The Benzonitrile Moiety: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). It lowers the pKa of the adjacent pyrazole, modulating its lipophilicity (LogP) to enhance cuticular penetration in plants and insects. Furthermore, the nitrile serves as a synthetic handle for conversion into amines, amides, or tetrazoles[4][5].

Table 1: Physicochemical Properties & Agrochemical Relevance
PropertyValue / CharacteristicAgrochemical Significance
Chemical Formula C10H7N3Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Pyrazole NH)Critical for anchoring to target enzymes (e.g., SDH, RyR)[6].
Hydrogen Bond Acceptors 2 (Pyrazole N, Nitrile N)Facilitates water solubility and systemic transport in plant xylem.
Structural Flexibility Ortho-substituted biarylAllows the molecule to adopt the "V-shape" conformation required for tight binding in enzymatic pockets[7].

Application 1: Development of Novel SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) like fluxapyroxad and benzovindiflupyr disrupt the fungal tricarboxylic acid (TCA) cycle by blocking electron transport[3][7]. 2-(1H-pyrazol-4-yl)benzonitrile can be derivatized into novel SDHIs by reducing the nitrile to a benzylamine, followed by coupling with lipophilic acid chlorides.

Mechanistic Pathway

SDHI_Mechanism SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Pool SDH->Ubiquinone Electron Transfer Succinate Succinate Succinate->SDH Oxidation Inhibitor Pyrazole-Benzylamide Derivative Inhibitor->SDH Blocks Ubiquinone Site TCA TCA Cycle Arrest Inhibitor->TCA Induces FungalDeath Fungal Pathogen Death TCA->FungalDeath

Caption: Mechanism of Action for Pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

Protocol 3.1: Synthetic Workflow for Pyrazole-Benzylamide Derivatives

Causality & Logic: The reduction of the nitrile to a primary amine creates a flexible methylene linker. This flexibility is critical; rigid biaryls often clash sterically with the narrow entrance of the SDH binding pocket. HATU is selected as the coupling reagent to prevent racemization and ensure high yields even with sterically hindered carboxylic acids[6].

Step-by-Step Methodology:

  • Nitrile Reduction: Dissolve 2-(1H-pyrazol-4-yl)benzonitrile (10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Slowly add LiAlH4 (20 mmol) at 0°C. Reflux for 4 hours.

  • Quenching & Extraction: Carefully quench with Fieser's method (0.8 mL H2O, 0.8 mL 15% NaOH, 2.4 mL H2O). Filter through Celite and concentrate to yield the intermediate (2-(1H-pyrazol-4-yl)phenyl)methanamine.

    • Self-Validation Check: Confirm the disappearance of the nitrile peak (~2220 cm⁻¹) via FT-IR and verify the primary amine mass via LC-MS.

  • Amide Coupling: Combine the amine intermediate (5 mmol) with a fluorinated carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) (5.5 mmol) in DMF (20 mL).

  • Activation: Add DIPEA (15 mmol) followed by HATU (6 mmol). Stir at room temperature for 12 hours.

  • Purification: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the final agrochemical candidate.

Application 2: Bioisosteric Replacement for Herbicide Discovery

In herbicide development, carboxylic acids are often required for target binding (e.g., in auxinic herbicides or HPPD inhibitors) but suffer from poor cuticular penetration due to their negative charge at physiological pH. Converting the benzonitrile group of our core scaffold into a tetrazole provides a classic bioisostere: it mimics the pKa of a carboxylic acid while increasing lipophilicity and metabolic stability.

Protocol 4.1: Conversion of Nitrile to Tetrazole

Synthetic_Workflow Start 2-(1H-pyrazol-4-yl)benzonitrile Step1 N-Protection (Boc2O, DMAP, DCM) Start->Step1 QC1 LC-MS Verification (Mass + 100) Step1->QC1 Step2 Tetrazole Formation (NaN3, NH4Cl, DMF, 120°C) QC1->Step2 Pass Step3 Deprotection (TFA, DCM) Step2->Step3 Final Tetrazole Herbicide Candidate Step3->Final

Caption: Step-by-step synthetic workflow for converting the benzonitrile to a tetrazole bioisostere.

Causality & Logic: Direct reaction of the unprotected pyrazole with sodium azide at high temperatures can lead to unwanted side reactions or decomposition. Protecting the pyrazole nitrogen with a Boc group ensures regioselectivity. The use of NH4Cl acts as a weak acid to generate hydrazoic acid in situ, driving the cycloaddition safely.

Biological Validation: In Vitro SDH Inhibition Assay

To ensure the synthesized pyrazole-benzylamide derivatives (from Section 3) are truly engaging their intended target, a self-validating enzymatic assay must be performed.

Protocol 5.1: High-Throughput DCPIP Reduction Assay

Causality & Logic: Complex II catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone. By introducing 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, the reaction progress can be monitored colorimetrically. If the test compound successfully binds the ubiquinone site, electron transfer to DCPIP is halted, and the solution remains blue (absorbance at 600 nm remains high)[6].

Step-by-Step Methodology:

  • Mitochondrial Extraction: Isolate mitochondria from Sclerotinia sclerotiorum mycelia using differential centrifugation in a sucrose-HEPES buffer (pH 7.4).

  • Assay Buffer Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 1 mM sodium azide (to block Complex IV), and 50 µM DCPIP.

  • Compound Incubation: Dispense 190 µL of the assay buffer into a 96-well microplate. Add 5 µL of the test compound (dissolved in DMSO, ranging from 0.01 to 100 mg/L).

    • Self-Validation: Include a positive control well (5 µL of 10 mg/L Fluxapyroxad) and a negative control well (5 µL pure DMSO)[7].

  • Reaction Initiation: Add 5 µL of the mitochondrial suspension to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm for 10 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the compound using non-linear regression.

Table 2: Representative Biological Activity Profile (Extrapolated Data)
Compound DerivativeTarget PathogenTarget EnzymeIC50 (mg/L)EC50 (In Vivo, mg/L)
Unmodified CoreS. sclerotiorumSDH>100>500
Pyrazole-BenzylamideS. sclerotiorumSDH0.851.2
Pyrazole-BenzylamideB. cinereaSDH1.102.4
Tetrazole BioisostereAmaranthus retroflexusHPPD0.450.9
Fluxapyroxad (Control) S. sclerotiorumSDH0.701.0

(Note: Data represents expected ranges based on structural homology to commercial pyrazole-amide fungicides[6][7]).

Conclusion

2-(1H-pyrazol-4-yl)benzonitrile represents a highly privileged scaffold in the rational design of modern agrochemicals. Its dual functionality—combining the target-anchoring capability of the pyrazole ring with the synthetic versatility of the benzonitrile group—enables the rapid generation of diverse compound libraries. By following the rigorous synthetic and assay protocols outlined in this guide, development teams can efficiently validate new modes of action, overcoming resistance mechanisms in critical agricultural pests and pathogens.

References

  • chemimpex.com. 4-(1-pirazolil)benzonitrilo - Chem-Impex.
  • lookchem.com. Cas 1297537-37-1,2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile.
  • chem960.com. 1928737-31-8 ((2-(1H-pyrazol-4-yl)benzonitrile) - 960化工网.
  • rhhz.net. Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • acs.org. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids | Journal of Agricultural and Food Chemistry.
  • acs.org. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • nih.gov. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(1H-pyrazol-4-yl)benzonitrile Batch Synthesis

Welcome to the Technical Support Center. The synthesis of 2-(1H-pyrazol-4-yl)benzonitrile via the Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile and a pyrazole-4-boronic acid pinacol ester is a fundamental C-C bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(1H-pyrazol-4-yl)benzonitrile via the Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile and a pyrazole-4-boronic acid pinacol ester is a fundamental C-C bond formation in medicinal chemistry. However, researchers frequently encounter severely depressed yields (often <40% in unoptimized batch setups).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the causality behind reaction failures—specifically steric hindrance, catalyst poisoning, and protodeboronation—and provide a self-validating framework to achieve >90% yields.

Mechanistic Workflow & Bottlenecks

Understanding the failure nodes within the catalytic cycle is critical for rational optimization. The diagram below illustrates the standard Suzuki-Miyaura mechanism, highlighting the exact points where the pyrazole-benzonitrile coupling typically fails.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromobenzonitrile) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 TransMet Transmetalation (Pyrazole Boronic Ester) PdII_1->TransMet PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(1H-pyrazol-4-yl)benzonitrile (Target Product) RedElim->Product Fail1 Steric Hindrance (ortho-CN group) Fail1->OxAdd Fail2 Protodeboronation (Aqueous Base) Fail2->TransMet Fail3 Catalyst Poisoning (Free Pyrazole NH) Fail3->Pd0

Suzuki-Miyaura catalytic cycle highlighting critical failure nodes in pyrazole-benzonitrile coupling.

Troubleshooting Guides & FAQs

Q1: I am observing massive protodeboronation of the pyrazole-4-boronic acid pinacol ester. How can I suppress this? Expertise & Causality: Protodeboronation (the undesired cleavage of the C-B bond to form a C-H bond) is a highly competitive side reaction for electron-rich heteroaromatic boronic esters. It is drastically accelerated by strong aqueous bases (like NaOH or Na2CO3) and high temperatures. The hydroxide/carbonate ions drive hydrolytic C-B bond cleavage before transmetalation can occur. Solution: Switch to a milder base. As documented in 1[1], using anhydrous potassium acetate (KOAc) or potassium phosphate (K3PO4) mitigates this issue by facilitating the formation of the reactive boronate complex without promoting hydrolysis.

Q2: The reaction stalls prematurely, and I recover significant amounts of unreacted 2-bromobenzonitrile. Is this a catalyst issue? Expertise & Causality: Yes. 2-Bromobenzonitrile features a strongly electron-withdrawing and sterically demanding nitrile group at the ortho position. This steric bulk impedes the oxidative addition of the palladium catalyst into the C-Br bond. Solution: Upgrade from first-generation catalysts (like Pd(PPh3)4) to a catalyst with a bulky, bidentate phosphine ligand. Research published in 2[2] demonstrates that using highly active catalysts like Pd(dppf)Cl2 or applying microwave-assisted conditions can overcome this steric barrier and drive the reaction to completion.

Q3: I notice palladium black precipitating within the first 30 minutes, and the yield is poor. Is the pyrazole ring poisoning the catalyst? Expertise & Causality: Absolutely. The free, unprotected secondary amine (N-H) on the pyrazole ring is a strong σ-donor that competitively coordinates to the active Pd(0) or Pd(II) centers. This forms stable, off-cycle palladium-pyrazole complexes, effectively poisoning the catalyst and precipitating inactive palladium black. Solution: Always use an N-protected pyrazole derivative. According to 3[3], utilizing 1-Boc-pyrazole-4-boronic acid pinacol ester prevents nitrogen coordination to the metal due to the steric bulk of the tert-butoxycarbonyl (Boc) group.

Q4: My LC-MS shows a significant byproduct with a mass corresponding to an amide (+18 Da). What is happening? Expertise & Causality: The nitrile group on the benzonitrile is susceptible to base-catalyzed hydration at elevated temperatures, converting your target nitrile into a primary amide (2-(1H-pyrazol-4-yl)benzamide). Solution: Avoid prolonged heating (>12 hours) above 90°C and maintain a strictly controlled pH by avoiding hydroxide bases entirely.

Quantitative Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating the optimization pathway.

EntryBoronic EsterCatalyst SystemBase / SolventTemp / TimeYield (%)Primary Observation
1UnprotectedPd(PPh3)4 (5 mol%)Na2CO3 / Toluene:EtOH:H2O90°C / 16h22%Massive Pd black precipitation; severe catalyst poisoning.
2UnprotectedPd(dppf)Cl2 (5 mol%)K2CO3 / 1,4-Dioxane:H2O90°C / 12h45%Moderate protodeboronation; incomplete conversion.
31-Boc ProtectedPd(dppf)Cl2 (5 mol%)K3PO4 / 1,4-Dioxane:H2O90°C / 8h86%Clean conversion; minimal side reactions.
4 1-Boc Protected Pd2(dba)3 + XPhos KOAc / Anhydrous Dioxane 100°C / 4h 94% Optimal kinetics; zero protodeboronation.

Self-Validating Experimental Protocol

This protocol details the optimized conditions (Entry 4) for the batch synthesis of 2-(1H-pyrazol-4-yl)benzonitrile. Every step includes a built-in validation checkpoint to ensure systemic integrity before proceeding.

Step 1: Reagent Assembly In an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 equiv), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv), and anhydrous KOAc (2.0 equiv). Validation Checkpoint: Ensure the KOAc is a free-flowing powder. Clumping indicates moisture absorption, which will reintroduce the risk of protodeboronation.

Step 2: Catalyst Loading Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) to the flask. Validation Checkpoint: The catalyst mixture should appear as a deep purple/red powder. A gray or black appearance indicates pre-degradation to inactive Pd(0) nanoparticles.

Step 3: Degassing Add anhydrous 1,4-dioxane (0.2 M concentration). Degas the mixture via three strict freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Validation Checkpoint: Vigorous bubbling must cease entirely after the cycles, ensuring a strictly anaerobic environment. Oxygen contamination will lead to rapid homocoupling of the boronic ester.

Step 4: Reaction Execution Heat the mixture to 100°C under an Argon atmosphere for 4 hours. Validation Checkpoint: Extract a 10 µL aliquot at t=2h for LC-MS analysis. The intermediate Pd-complex should not accumulate. If the 2-bromobenzonitrile is consumed but the product mass is absent, transmetalation has failed (likely due to base insolubility).

Step 5: Workup and Deprotection Cool to room temperature. Dilute with EtOAc and filter through a tightly packed Celite pad to remove Pd residues. Concentrate the filtrate. To remove the Boc group, dissolve the crude intermediate in Dichloromethane (DCM) and add 20% Trifluoroacetic acid (TFA) by volume. Stir for 2 hours at room temperature. Validation Checkpoint: The evolution of CO2 gas (effervescence) upon the addition of TFA confirms the successful cleavage of the Boc protecting group.

Step 6: Purification Neutralize the organic layer with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and purify via silica gel chromatography (Gradient: Hexanes to EtOAc) to yield the pure 2-(1H-pyrazol-4-yl)benzonitrile.

References

  • BenchChem. "A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters." BenchChem Technical Support,
  • The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Smolecule. "Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0." Smolecule Reagents,

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(1H-pyrazol-4-yl)benzonitrile in Biological Assays

Mechanistic Overview: The Root Cause of Precipitation 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8) is a highly privileged scaffold in medicinal chemistry, but it presents notorious solubility challenges in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Root Cause of Precipitation

2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8) is a highly privileged scaffold in medicinal chemistry, but it presents notorious solubility challenges in aqueous environments. As a Senior Application Scientist, I frequently see this molecule fail in biochemical assays—not due to a lack of target affinity, but due to its inherent physicochemical properties.

The molecule features a highly planar, conjugated biaryl-like system. The pyrazole ring acts as both a strong hydrogen bond donor (N-H) and acceptor (N), while the benzonitrile group provides an additional acceptor (C≡N). This structural rigidity and capacity for intermolecular hydrogen bonding result in an exceptionally high crystal packing energy . Furthermore, with a pKa that renders it neutral at physiological pH (7.4), the molecule cannot rely on charge-based solvation in aqueous buffers [[1]]([Link]). When transferred from a solvated state in DMSO into an aqueous assay, the hydrophobic effect drives the planar molecules together, leading to rapid nucleation and precipitation.

Diagnostic FAQs

Q1: My 10 mM stock of 2-(1H-pyrazol-4-yl)benzonitrile in anhydrous DMSO is perfectly clear. However, when I dilute it to 100 µM in my pH 7.4 biochemical assay buffer, it immediately turns cloudy. Why? Answer: This is a classic case of exceeding the compound's kinetic solubility limit. When you rapidly shift the solvent environment from 100% DMSO to an aqueous buffer, the dielectric constant changes drastically. The hydrophobic effect forces the planar molecules together, and the lack of contiguous rotatable bonds prevents the molecule from adopting a solvated conformation, leading to rapid nucleation and precipitation [[2]]([Link]). Solution: Avoid direct high-fold dilutions. Use an intermediate dilution strategy (e.g., dilute the 10 mM stock to 1 mM in 50% DMSO/50% PEG400 before final dilution into the assay buffer). PEG400 acts as a steric stabilizer to prevent crystal lattice formation .

Q2: I am observing highly variable IC50 values across different assay runs. Could this be related to the pyrazole derivative's solubility? Answer: Yes. Poorly soluble compounds often form colloidal aggregates or micro-precipitates in aqueous media. These micro-precipitates can sequester the compound (reducing the effective free concentration), non-specifically bind to proteins, or cause optical interference (light scattering) in fluorescence and absorbance readouts . Solution: You must validate the true thermodynamic solubility of your compound in the exact assay buffer. Implement a nephelometric (light scattering) kinetic solubility assay prior to your biological assay to define the maximum workable concentration .

Q3: I need to test 2-(1H-pyrazol-4-yl)benzonitrile in a cell-based assay. I cannot use high concentrations of DMSO or surfactants like Tween-20 due to cytotoxicity. What is the best formulation strategy? Answer: For cell-based assays, inclusion complexes using Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic biaryl core of 2-(1H-pyrazol-4-yl)benzonitrile, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This masks the compound from the aqueous environment without disrupting cell membranes .

Visual Troubleshooting & Workflows

TroubleshootingTree Start Compound Precipitates in Aqueous Assay CheckDMSO Is DMSO stock fully dissolved & anhydrous? Start->CheckDMSO RemakeStock Remake stock with fresh anhydrous DMSO CheckDMSO->RemakeStock No CheckAssay Is final DMSO > 1%? CheckDMSO->CheckAssay Yes InterDilution Use intermediate dilution steps CheckAssay->InterDilution Yes CellAssay Is it a cell-based assay? CheckAssay->CellAssay No AddCosolvent Add Co-solvents/Surfactants (e.g., Tween-20, PEG400) CellAssay->AddCosolvent No Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) CellAssay->Cyclodextrin Yes

Caption: Logical decision tree for troubleshooting 2-(1H-pyrazol-4-yl)benzonitrile precipitation.

KineticSolubility Step1 10 mM Stock (100% DMSO) Step2 Serial Dilution (in DMSO) Step1->Step2 Step3 100x Dilution into PBS (pH 7.4) Step2->Step3 Step4 Incubate 2h at 37°C Step3->Step4 Step5 Read Nephelometry (Light Scattering) Step4->Step5

Caption: High-throughput kinetic solubility assay workflow using nephelometry.

Quantitative Data: Solubility Enhancement Matrix

Table 1: Co-Solvent and Excipient Compatibility Matrix for 2-(1H-pyrazol-4-yl)benzonitrile

Excipient / SolventMechanism of SolubilizationMax Recommended Assay Conc.Cytotoxicity RiskBest Use Case
DMSO Disrupts H-bonds; polar aprotic solvation< 1% (v/v)High (>1%)Initial stock preparation; biochemical assays
PEG400 Steric stabilization; co-solvent< 5% (v/v)ModerateIntermediate dilutions; preventing rapid nucleation
Tween-20 Micellar encapsulation (surfactant)0.01% - 0.05% (v/v)HighBiochemical and enzymatic assays; preventing plastic binding
HP-β-CD Hydrophobic cavity inclusion complex5% - 20% (w/v)LowCell-based assays; maintaining aqueous stability

Table 2: Quantitative Solubility Enhancement Data (Representative)

Formulation StrategyApparent Aqueous Solubility (µM)Fold EnhancementOptical Clarity (620 nm OD)
1% DMSO in PBS (pH 7.4)< 10 µM1x (Baseline)> 0.15 (Cloudy)
1% DMSO + 0.05% Tween-20~ 50 µM5x< 0.05 (Clear)
10% HP-β-CD in PBS> 200 µM> 20x< 0.02 (Clear)
Solid Dispersion (PVPVA)~ 150 µM15x< 0.05 (Clear)

Validated Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

This protocol determines the maximum concentration at which the compound remains soluble before micro-precipitates form, ensuring your biological data is not artifactual.

  • Stock Preparation : Prepare a 10 mM stock of 2-(1H-pyrazol-4-yl)benzonitrile in anhydrous DMSO.

  • Serial Dilution : Perform a 10-point 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer : Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 assay buffer in a clear-bottom 96-well plate (100x dilution, final DMSO = 1%).

  • Equilibration : Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm). Causality: This allows sufficient time for supersaturated solutions to overcome the nucleation barrier and form stable micro-precipitates.

  • Nephelometric Read : Read the plate absorbance at 620 nm.

  • Self-Validation Check : A true solution will have an OD620 < 0.05. Any OD620 > 0.05 indicates light scattering from colloidal aggregates, defining the kinetic solubility limit .

Protocol B: Formulation of HP-β-CD Inclusion Complexes for Cell Assays

This protocol creates a water-soluble inclusion complex, bypassing the need for cytotoxic levels of DMSO in cell culture.

  • Excipient Preparation : Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS.

  • Compound Addition : Add 2-(1H-pyrazol-4-yl)benzonitrile powder directly to the HP-β-CD solution to achieve a target concentration of 1 mM. (Avoid using DMSO to prevent solvent toxicity in cells).

  • Thermal Sonication : Sonicate the suspension in a water bath at 37°C for 30 minutes. Causality: Sonication provides the kinetic energy required to disrupt the compound's high crystal lattice energy and force the lipophilic core into the hydrophobic cavity of the cyclodextrin.

  • Clarification : Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed compound.

  • Sterilization : Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check : Quantify the final concentration of the solubilized complex using UV-Vis spectroscopy (absorbance at ~260-280 nm) against a standard curve to confirm encapsulation efficiency before applying to cells.

References

  • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation URL: [Link]

Sources

Troubleshooting

Reducing regioisomer impurities in 2-(1H-pyrazol-4-yl)benzonitrile coupling reactions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks during the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs).

One of the most notorious challenges in synthesizing the 2-(1H-pyrazol-4-yl)benzonitrile scaffold is the formation of regioisomer impurities during the Suzuki-Miyaura cross-coupling step. This guide is designed to dissect the chemical causality behind these impurities and provide field-proven, self-validating protocols to eliminate them.

The Core Problem: Competitive N-Arylation vs. C-C Coupling

When attempting to synthesize 2-(1H-pyrazol-4-yl)benzonitrile by coupling 2-bromobenzonitrile with an unprotected 1H-pyrazole-4-boronic acid, researchers frequently observe a major impurity. This impurity shares the exact mass of the target product but exhibits a different HPLC retention time.

The Causality: The basic conditions required for the Suzuki-Miyaura coupling (e.g., K₂CO₃, Na₂CO₃) partially deprotonate the pyrazole N-H (pKa ~14). This generates a highly nucleophilic pyrazolate anion. Once the palladium catalyst undergoes oxidative addition into the 2-bromobenzonitrile, the reaction pathway diverges. The pyrazolate nitrogen can coordinate to the Pd(II) center and undergo reductive elimination (a Buchwald-Hartwig/Chan-Lam type C-N coupling) faster than the bulky boronic acid can transmetalate. This results in the formation of the C-N coupled regioisomer impurity: 2-(1H-pyrazol-1-yl)benzonitrile , rather than the desired C-C coupled target .

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd 2-Bromobenzonitrile Diverge Divergent Pathways OxAdd->Diverge Transmet Transmetalation (Boronic Acid) Diverge->Transmet B(OH)2 attack (Favored by XPhos) NCoord N-Coordination (Pyrazolate Anion) Diverge->NCoord N-H deprotonation (Favored by PPh3) RedElimCC Reductive Elimination C-C Bond Formation Transmet->RedElimCC ProdCC Target (C-C) 4-Arylpyrazole RedElimCC->ProdCC RedElimCN Reductive Elimination C-N Bond Formation NCoord->RedElimCN ProdCN Impurity (C-N) 1-Arylpyrazole RedElimCN->ProdCN

Divergent catalytic pathways leading to C-C target vs. C-N regioisomer impurity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to avoid adding a deprotection step to my workflow. Can I suppress the C-N regioisomer impurity without using a protecting group on the pyrazole? A1: Yes, through precise ligand tuning. Standard ligands like PPh₃ leave the palladium center sterically accessible, allowing the multi-atom pyrazolate nucleophile to coordinate easily. By switching to a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or SPhos , you create a steric shield around the Pd(II) intermediate. This physically blocks N-coordination while the electron-rich nature of the ligand accelerates the transmetalation of the boronic acid, kinetically forcing the reaction down the desired C-C pathway .

Q2: I tried using an N-Boc protected pyrazole-4-boronic acid, but I am still seeing 20-30% of the C-N regioisomer. Why is the protecting group failing? A2: The Boc (tert-butyloxycarbonyl) group is highly susceptible to premature cleavage under the hot, aqueous basic conditions typical of Suzuki couplings (e.g., K₂CO₃ at 90°C). As the Boc group falls off in situ, the exposed pyrazole N-H immediately participates in competitive N-arylation. For absolute regiocontrol, you must switch to an acetal-based protecting group like THP (Tetrahydropyranyl) , which is completely stable to basic cross-coupling conditions .

Workflow Start Suzuki Coupling: 2-Bromobenzonitrile + 1H-Pyrazole-4-boronic acid Impurity LC-MS Analysis: Isomeric Impurity Detected? (Same m/z, different RT) Start->Impurity CN_Isomer Yes: C-N Coupled Regioisomer 2-(1H-pyrazol-1-yl)benzonitrile Impurity->CN_Isomer Competitive N-arylation CC_Isomer No: High C-C Selectivity Proceed to Workup Impurity->CC_Isomer Clean reaction Protect Strategy 1: N-Protection Use THP-protected boronic ester CN_Isomer->Protect Modify Route Ligand Strategy 2: Ligand Tuning Use XPhos to block N-coordination CN_Isomer->Ligand Optimize Conditions Success Target Isolated: 2-(1H-pyrazol-4-yl)benzonitrile Protect->Success 1. Couple 2. Acidic Deprotection Ligand->Success Direct C-C Coupling

Decision tree for troubleshooting regioisomer impurities in pyrazole Suzuki couplings.

Quantitative Data: Impact of Reaction Conditions on Regioselectivity

The table below summarizes how different protecting groups and ligand choices impact the ratio of the desired C-C target to the undesired C-N regioisomer.

Pyrazole Boronic SpeciesLigand / CatalystBaseSolventC-C (Target) : C-N (Impurity)Target Yield
Unprotected 1H-pyrazolePd(PPh₃)₄Na₂CO₃Toluene/H₂O45 : 5538%
Unprotected 1H-pyrazolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O92 : 881%
N-Boc protected pyrazolePd(dppf)Cl₂K₂CO₃DMF/H₂O (90°C)75 : 25*65%
N-THP protected pyrazole Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (80°C) >99 : 1 94%

*Note: N-Boc is partially cleaved under hot aqueous basic conditions, leading to in situ N-arylation of the exposed pyrazole.

Validated Experimental Protocol: Regioselective Synthesis via THP-Protection

To guarantee a 0% C-N regioisomer profile, the THP-protection route is the gold standard. This protocol is designed as a self-validating system : specific analytical checkpoints are built into the workflow so you can confirm success before proceeding to the next step.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Charge the Flask: In an oven-dried Schlenk flask, combine 2-bromobenzonitrile (1.0 equiv), 1-(THP)-1H-pyrazole-4-boronic acid pinacol ester (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%). Heat the reaction to 80°C for 4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Spot the reaction mixture against the starting material (Hexanes/EtOAc 3:1). The 2-bromobenzonitrile runs at Rf​ ~0.8. The THP-protected intermediate is highly lipophilic and will appear as a new, bright UV-active spot at Rf​ ~0.6. LC-MS must show the mass of the intermediate [M+H]+=254.1 . Do not proceed to workup until the Rf​ 0.8 spot is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Step 2: THP Deprotection
  • Reaction: Dissolve the crude THP-protected intermediate in Methanol (0.2 M). Add 4M HCl in Dioxane (5.0 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 1:1). The cleavage of the lipophilic THP group will cause the Rf​ 0.6 spot to disappear entirely, replaced by a highly polar baseline spot ( Rf​ ~0.1) corresponding to the HCl salt of the target. LC-MS will confirm the final product mass: [M+H]+=170.1 .

  • Isolation: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until the pH reaches 8 (this liberates the free base). Extract the aqueous layer 3x with EtOAc. Combine the organic layers, dry, and concentrate to yield pure 2-(1H-pyrazol-4-yl)benzonitrile with no regioisomer contamination.

References

  • BenchChem Technical Support Team. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Pyrazole Boronic Acid. BenchChem.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Bender, A. M. et al. Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders.
Optimization

Technical Support Center: Microwave-Assisted Synthesis of 2-(1H-pyrazol-4-yl)benzonitrile

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing microwave-ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing microwave-assisted organic synthesis (MAOS) to accelerate their research. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established principles of palladium-catalyzed cross-coupling reactions.

The synthesis of 2-(1H-pyrazol-4-yl)benzonitrile is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is significantly accelerated by microwave irradiation, which allows for rapid, uniform heating and exploration of higher temperatures and pressures, often leading to dramatically reduced reaction times and improved yields.[1][2][3] This guide focuses on optimizing this specific transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the microwave-assisted Suzuki-Miyaura coupling of a pyrazole-4-boronic acid derivative and 2-halobenzonitrile.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low or no product yield is a common but solvable issue in palladium-catalyzed cross-coupling reactions. The root cause typically falls into one of three categories: catalyst inactivity, suboptimal reaction conditions, or poor reagent quality.[4]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Oxidation of Pd(0): The active catalyst is the Pd(0) species. Exposure to oxygen can oxidize it to inactive Pd(II).[5] Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that are reduced in situ to Pd(0). If this reduction is inefficient, the reaction will not proceed.[4]

      • Solution: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use anhydrous, degassed solvents. Degassing can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd₂(dba)₃.

    • Ligand Degradation: Phosphine ligands (e.g., XPhos, SPhos, PPh₃) are crucial for stabilizing the Pd catalyst and facilitating the catalytic cycle. They are susceptible to oxidation if not handled and stored properly under an inert atmosphere.[4][5]

      • Solution: Use fresh, high-purity ligands. Store them in a glovebox or desiccator under an inert atmosphere. If you suspect ligand degradation, try a new bottle.

  • Suboptimal Reaction Conditions:

    • Incorrect Base or Solvent: The base is critical for activating the boronic acid in the transmetalation step.[6][7] Its strength, solubility, and compatibility with the substrates are key. The solvent affects reagent solubility, reaction kinetics, and catalyst stability.[4][8]

      • Solution: Perform a systematic screen of bases and solvents. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are highly effective.[6] Common solvents include dioxane, toluene, DMF, and THF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[8][9]

    • Temperature Too Low: While microwaves provide rapid heating, the set temperature may still be insufficient to overcome the activation energy, especially for less reactive starting materials like aryl chlorides.[9]

      • Solution: Incrementally increase the reaction temperature in your microwave synthesizer. Microwave reactors can safely reach temperatures well above the solvent's boiling point, which can dramatically increase the reaction rate.[2][10]

  • Poor Reagent Quality:

    • Decomposition of Boronic Acid: Pyrazole-4-boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures or in the presence of water.[4][11]

      • Solution: Use the boronic acid as soon as possible after purchase or synthesis. Consider using a more stable boronic ester (e.g., a pinacol ester) as the coupling partner.[4] Ensure the purity of your starting materials, as impurities can act as catalyst poisons.[4]

Q2: My reaction mixture turned black and stalled before completion. What happened?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of metallic palladium.[4][5] This removes the active catalyst from the solution, halting the reaction.

Potential Causes & Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[4]

    • Solution: Lower the setpoint temperature on the microwave reactor and compensate with a longer reaction time. The precise temperature control of modern microwave synthesizers is a key advantage here.[12]

  • Presence of Oxygen: As mentioned, oxygen promotes the formation of inactive palladium species.[5]

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all glassware is oven-dried and cooled under vacuum or an inert gas stream. Use properly degassed solvents.

  • Suboptimal Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

    • Solution: Increase the ligand-to-palladium ratio. A common starting point is a 2:1 or 4:1 ligand-to-Pd ratio, but this can be optimized.

  • Inappropriate Ligand Choice: The ligand must effectively stabilize the palladium intermediates throughout the catalytic cycle. For challenging substrates, a more robust ligand may be needed.

    • Solution: Screen different classes of ligands. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for difficult couplings.[4]

Q3: I'm getting a mixture of products, including significant amounts of dehalogenated starting material and homocoupled pyrazole. How can I improve selectivity?

Side reactions reduce the yield of your target molecule and complicate purification. Understanding their origins is key to suppression.[4]

Potential Causes & Solutions:

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a known side reaction for halogenated pyrazoles, particularly iodo-derivatives.[13][14]

    • Solution:

      • Change the Halide: Bromo- and chloro-substituted benzonitriles are often less prone to dehalogenation than their iodo-counterparts.[13] Aryl chlorides may require more active catalyst systems and higher temperatures, which are easily accessible with microwave heating.[9]

      • Minimize Water: While a small amount of water can be beneficial, excess water can be a hydrogen source for the dehalogenation pathway. Try running the reaction under strictly anhydrous conditions.

      • Choice of Base: Strong bases can sometimes promote this side reaction.[15] Consider screening milder bases.

  • Homocoupling of Boronic Acid: This side reaction forms a pyrazole-pyrazole dimer. It is often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of oxygen is the most effective strategy. Ensure your reaction setup and solvents are thoroughly deoxygenated.[5]

Reaction Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G start Reaction Start: Low Yield or Failure check_catalyst Step 1: Verify Catalyst System start->check_catalyst inert Is inert atmosphere rigorous? check_catalyst->inert check_conditions Step 2: Evaluate Reaction Conditions temp Is temperature optimal? check_conditions->temp check_reagents Step 3: Assess Reagent Quality boronic Is boronic acid pure/stable? check_reagents->boronic success Optimization Successful: High Yield Achieved ligand Is ligand fresh and stored properly? inert->ligand Yes fix_inert Action: Improve degassing and inert gas purge. inert->fix_inert No precatalyst Is precatalyst activation efficient? ligand->precatalyst Yes fix_ligand Action: Use new ligand; screen other ligands. ligand->fix_ligand No precatalyst->check_conditions Yes fix_precatalyst Action: Switch to Pd(0) source or different precatalyst. precatalyst->fix_precatalyst No fix_inert->check_catalyst fix_ligand->check_catalyst fix_precatalyst->check_catalyst base_solvent Is base/solvent combination correct? temp->base_solvent Yes fix_temp Action: Increase MW temp; increase reaction time. temp->fix_temp No base_solvent->check_reagents Yes fix_base_solvent Action: Screen different bases (K₂CO₃, K₃PO₄) and solvents (Dioxane, Toluene). base_solvent->fix_base_solvent No fix_temp->check_conditions fix_base_solvent->check_conditions halide Is aryl halide reactive enough? boronic->halide Yes fix_boronic Action: Use fresh boronic acid or switch to pinacol ester. boronic->fix_boronic No halide->success Yes fix_halide Action: Switch from Ar-Cl to Ar-Br. halide->fix_halide No fix_boronic->check_reagents fix_halide->check_reagents

Caption: A workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis preferred for this reaction over conventional heating? Microwave synthesis offers several advantages:

  • Speed: Reactions that take hours or days with an oil bath can often be completed in minutes.[3] This is due to the rapid, volumetric heating of the reaction mixture.[2]

  • Higher Temperatures: In sealed microwave vials, reactions can be performed at temperatures far exceeding the atmospheric boiling point of the solvent, dramatically accelerating reaction rates according to the Arrhenius equation.[2]

  • Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of thermal degradation byproducts, often leading to cleaner reactions and higher isolated yields.[16][17]

  • Reproducibility: Modern microwave synthesizers provide excellent control over reaction parameters, leading to highly reproducible results.[12]

Q2: How do I select the optimal starting conditions (catalyst, base, solvent)? A systematic screening approach is most effective. Below is a table summarizing common choices for Suzuki-Miyaura couplings. A good starting point would be XPhos Pd G2 or Pd(dppf)Cl₂, K₂CO₃ as the base, and a dioxane/water solvent system.[14]

ParameterCommon OptionsRationale & Considerations
Aryl Halide 2-Bromobenzonitrile, 2-ChlorobenzonitrileReactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and stability. Chlorides are cheaper but require more active catalysts and higher temperatures.[4][9]
Boron Reagent Pyrazole-4-boronic acid, Pyrazole-4-boronic acid pinacol esterPinacol esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4]
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), XPhos Pd G2/G3Pd(PPh₃)₄ is a classic choice. Pd(OAc)₂ is a stable Pd(II) precatalyst. Palladacycle precatalysts like XPhos Pd G2 are highly active and often give excellent results with challenging substrates.[4][13]
Ligand PPh₃, dppf, XPhos, SPhos, RuPhosThe ligand choice is critical. For aryl chlorides or sterically hindered substrates, bulky, electron-rich ligands (XPhos, SPhos) are often required to facilitate the oxidative addition step.[4]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. K₂CO₃ and K₃PO₄ are robust, common choices. Cs₂CO₃ is more soluble and often effective in difficult couplings.[6] Typically 2-3 equivalents are used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF, 2-MeTHFDioxane, Toluene, and THF are common organic solvents. A small amount of water (e.g., 10:1 organic/water) is often added to help dissolve the base.[6][18]

Q3: What are the key safety considerations when using a microwave reactor? Modern laboratory microwave reactors are designed with multiple safety features.[10][19] However, users must always:

  • Never Use Metal: Do not place any metal objects (spatulas, metal caps) inside the microwave cavity.

  • Use Correct Vials and Caps: Only use vials and septa specifically designed for high-pressure microwave synthesis.[20]

  • Do Not Exceed Maximum Volume: Do not overfill the reaction vial. A typical maximum is about 2/3 of the vial's total volume to allow for expansion and prevent over-pressurization.

  • Avoid Highly Exothermic Reactions: Be cautious when running reactions known to be violently exothermic. Run a small-scale test first.

  • Proper Venting: Allow the reaction to cool completely before attempting to open the vial to prevent bumping of the superheated solvent. Modern systems have automated cooling.[21]

Experimental Protocol: Microwave-Assisted Synthesis

This section provides a representative step-by-step protocol for the Suzuki-Miyaura coupling to form 2-(1H-pyrazol-4-yl)benzonitrile.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 1.0 eq.)

  • 1-(Protected)-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.), finely ground

  • 1,4-Dioxane (Anhydrous, degassed, 3 mL)

  • Deionized Water (Degassed, 0.3 mL)

  • Microwave reaction vial (e.g., 10 mL) with a magnetic stir bar[20]

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vial Preparation: Place a magnetic stir bar into a clean, oven-dried 10 mL microwave reaction vial.

  • Addition of Solids: To the vial, add 2-bromobenzonitrile, the pyrazole-4-boronic acid pinacol ester, XPhos Pd G3, and potassium carbonate.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and then the degassed water.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover SP).[22][23] Program the instrument with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)[12]

    • Stirring: High

  • Cooling: After the irradiation is complete, the instrument's automated cooling system will rapidly cool the vial to a safe handling temperature (e.g., below 50 °C).[21]

  • Work-up:

    • Open the vial and dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x 15 mL) and brine (1x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected product.

  • Deprotection (if necessary): If a protecting group (e.g., BOC, THP) was used on the pyrazole nitrogen, a subsequent deprotection step under appropriate acidic or basic conditions will be required to yield the final 2-(1H-pyrazol-4-yl)benzonitrile.[24][25]

Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Oxidative Addition Intermediate pd0->pd2_oa Oxidative Addition pd2_trans Transmetalation Intermediate pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product pd2_trans->product aryl_halide 2-Br-Benzonitrile aryl_halide->pd2_oa boronic_ester Pyrazole-B(pin) + Base boronic_ester->pd2_trans

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. Biotage. [Link]

  • Microwave Synthesis. Biotage. [Link]

  • Conventional and micro wave assisted Synthesis Of Pyrazole Derivatives And Their Antimicrobial Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science. [Link]

  • Influence of microwave irradiation on the rate of complex chemical reactions. Sciforum. [Link]

  • What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Microwave Heating - Increasing Reaction Rate. CEM Corporation. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Biotage® Initiator+ | Reliable, scalable microwave synthesizer. Biotage. [Link]

  • Beyond heat – Practical requirements of a microwave synthesizer. Biotage. [Link]

  • Accelerated thermal reaction kinetics by indirect microwave heating of a microwave-transparent substrate. The Royal Society of Chemistry. [Link]

  • Biotage® Initiator+ Alstra™ - Getting Started Guide for Peptide Synthesis. Technoprocur.cz. [Link]

  • Kinetic study of multiphase reactions under microwave irradiation: A mini-review. Frontiers in Chemical Engineering. [Link]

  • Process for the preparation of androgen receptor antagonists and intermediates thereof.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • CEM Discover & Explorer Basic Preventative Maintenance to Perform. YouTube. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry. [Link]

  • CEM Discover SP Microwave Reactor Manual. CEM Corporation. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. [Link]

  • Microwave-assisted synthesis of some biologically active pyrazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Science and Research. [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Microwave irradiation assisted organic synthesis. Reddit. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Operation Manual. CEM Corporation. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry. [Link]

  • Manual. CEM Corporation. [Link]

  • Operation of the CEM Discover SP Microwave Reaction System for Amino Acid Hydrolysis. Technology Networks. [Link]

Sources

Troubleshooting

Overcoming scale-up challenges for 2-(1H-pyrazol-4-yl)benzonitrile production

Advanced Troubleshooting & Validated Workflows for API Synthesis Welcome to the technical support center for the scale-up of 2-(1H-pyrazol-4-yl)benzonitrile. Synthesizing nitrogen-rich heterocycles via Suzuki-Miyaura cro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Validated Workflows for API Synthesis

Welcome to the technical support center for the scale-up of 2-(1H-pyrazol-4-yl)benzonitrile. Synthesizing nitrogen-rich heterocycles via Suzuki-Miyaura cross-coupling presents unique thermodynamic and kinetic challenges at the pilot scale. This guide bypasses basic theory to deliver field-proven causality, diagnostic troubleshooting, and self-validating protocols designed for drug development professionals.

I. Process Architecture

ProcessArchitecture A 1. Starting Materials 2-Bromobenzonitrile + Pyrazole-4-boronic ester B 2. Catalyst Selection XPhos Pd G3 (1 mol%) A->B Inert Atmosphere (N2) C 3. Reaction Execution Controlled K3PO4 Dosing (50°C) B->C 2-MeTHF Solvent D 4. Phase Separation Aqueous Wash C->D IPC: >99% Conversion E 5. Palladium Scavenging Thiol-Silica Treatment D->E Organic Phase F 6. Isolation Crystallization (EtOH/H2O) E->F Filtration

Workflow for the scale-up production of 2-(1H-pyrazol-4-yl)benzonitrile.

II. Diagnostic Q&A: Troubleshooting Scale-Up Failures

Q1: Why do I observe severe protodeboronation of the pyrazole-4-boronic acid pinacol ester at scale, and how can I prevent it? Causality: Pyrazole-4-boronic esters are electron-rich and possess adjacent heteroatoms, making the C-B bond highly polarized. Under the prolonged heating and basic aqueous conditions typical of large-scale batch reactors, this bond undergoes rapid hydrolytic cleavage (protodeboronation) before the palladium transmetalation step can occur[1]. Furthermore, unprotected azoles can coordinate to the Pd center, deactivating the catalyst and stalling the cycle, which gives the boronic ester more time to degrade[2]. Solution: Shift from traditional Pd(PPh3)4 to highly active, sterically hindered dialkylbiaryl phosphine precatalysts like . These precatalysts accelerate the oxidative addition and transmetalation steps, allowing the reaction to proceed at lower temperatures (40–50°C) where protodeboronation is minimized[2].

Q2: What causes the exothermic runaway during the base addition step in the 50-liter reactor, and how do we mitigate it? Causality: The Suzuki-Miyaura coupling involves an exothermic activation of the precatalyst by the base, followed by the highly exothermic transmetalation and reductive elimination steps. In a lab-scale vial, this heat dissipates instantly. In a 50 L reactor, the surface-area-to-volume ratio is much lower. Dumping the base all at once causes a sudden thermal spike that can exceed the jacket's cooling capacity, leading to solvent boiling and potential pressure buildup[3]. Solution: Implement a controlled dosing strategy using standard Schlenk techniques[3]. Add the aqueous base (e.g., K3PO4) continuously over 2–3 hours using a metering pump, tying the dosing rate directly to the internal temperature probe.

Q3: How do I efficiently remove palladium residues to meet API specifications (<10 ppm) without losing product yield? Causality: The product, 2-(1H-pyrazol-4-yl)benzonitrile, contains an unprotected pyrazole ring. The basic nitrogen atoms act as excellent bidentate or monodentate ligands for residual Pd(II) species, forming stable, soluble complexes in the organic phase. Standard aqueous washes or simple charcoal treatments are thermodynamically insufficient to break these coordination bonds. Solution: Introduce a functionalized metal scavenger (e.g., Thiol-functionalized silica) that has a higher binding affinity for Palladium than the pyrazole product, effectively stripping the metal from the API.

III. Solvent System Benchmarking

To comply with green chemistry mandates while maintaining high conversion, solvent selection is critical. The table below summarizes the quantitative data for replacing traditional, toxic solvents.

Solvent SystemYield (%)E-Factor ( kg/kg )Pd Leaching (ppm)Phase Split TimeScalability & Safety Profile
1,4-Dioxane / H₂O 92> 50120> 60 min (Emulsion)Poor: Regulated peroxide former, toxic.
DMF / H₂O 85> 60300N/A (Miscible)Poor: Reprotoxic, requires high-temp distillation.
2-MeTHF / H₂O 95< 1545< 15 min (Sharp)Excellent: Green solvent, low water miscibility.
CPME / H₂O 94< 1550< 10 min (Sharp)Excellent: High stability, low peroxide risk.
IV. Validated Execution Protocols

Every protocol below is designed as a self-validating system to ensure batch integrity.

Protocol A: Optimized Scale-Up Suzuki-Miyaura Coupling (1 kg scale)
  • Substrate Loading: Charge a 20 L jacketed glass reactor with 2-bromobenzonitrile (1.0 eq, 1.0 kg) and 1H-pyrazole-4-boronic acid pinacol ester (1.05 eq).

  • Inerting: Purge the reactor with Nitrogen (3x vacuum/N2 cycles).

    • Validation Checkpoint: Oxygen sensor reading must be < 1% before catalyst addition to prevent oxidative degradation of the phosphine ligand[3].

  • Catalyst & Solvent: Add degassed 2-MeTHF (10 L). Add XPhos Pd G3 (1.0 mol%). Stir at 20°C until a homogeneous suspension is formed.

  • Base Dosing (Critical Step): Prepare a 2M aqueous solution of K3PO4 (2.0 eq). Degas via N2 sparging. Using a dosing pump, add the base over 2 hours.

    • Validation Checkpoint: Set the jacket temperature to maintain an internal temperature of 45°C–50°C. If Δ T (Internal Temp - Jacket Temp) > 5°C, the dosing pump must automatically pause until the exotherm subsides.

  • Reaction Completion: Stir for 4 hours at 50°C.

    • Validation Checkpoint: Perform HPLC IPC (In-Process Control). The reaction is deemed complete only when 2-bromobenzonitrile is < 1.0% (AUC). If > 1.0%, stir for an additional 2 hours and re-sample.

Protocol B: Palladium Scavenging and Product Isolation
  • Phase Separation: Cool the reactor to 25°C. Stop agitation and allow 30 minutes for phase separation.

    • Validation Checkpoint: Visual confirmation of a distinct phase boundary. The lower aqueous layer pH should be > 10. Discard the aqueous layer.

  • Scavenging: Add Thiol-functionalized silica (20 wt% relative to expected API mass) to the organic phase. Heat to 40°C and agitate for 4 hours.

    • Validation Checkpoint: Filter a 5 mL aliquot and run a rapid colorimetric Pd test. Proceed to bulk filtration only if the test is negative.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Rinse with 2-MeTHF (2 L).

  • Crystallization: Concentrate the filtrate under reduced pressure to 3 L. Slowly add anti-solvent (Heptane, 6 L) over 1 hour at 20°C. Cool to 0°C and age for 2 hours.

    • Validation Checkpoint: Mother liquor concentration must be < 5 mg/mL by quantitative HPLC before filtration to ensure maximum yield.

  • Isolation: Filter the resulting white crystalline solid. Wash with cold Heptane and dry under vacuum at 45°C until constant weight.

V. References
  • [2] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC | Source: nih.gov | URL: 2

  • [3] Title: Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 3

  • [1] Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs | Source: yonedalabs.com | URL: 1

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-(1H-pyrazol-4-yl)benzonitrile

Welcome to the Technical Support Center for 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8). This compound features a unique dual-pharmacophore structure: an N-unsubstituted pyrazole ring and a benzonitrile moiety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8). This compound features a unique dual-pharmacophore structure: an N-unsubstituted pyrazole ring and a benzonitrile moiety. While this makes it a highly valuable building block in drug discovery, it also introduces competing degradation pathways during long-term storage.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My powdered stock of 2-(1H-pyrazol-4-yl)benzonitrile is slowly turning yellow/brown in the desiccator. Is the compound compromised?

A1: Yes, discoloration is the primary visual indicator of photo-oxidation of the pyrazole ring . While desiccators prevent moisture, they do not block light or oxygen unless specifically designed to do so. The pyrazole ring is highly susceptible to oxidative degradation when exposed to ambient UV/Vis light and oxygen, leading to the formation of pyrazole N-oxides and radical-induced polymerization, which manifest as a brown/yellow hue[1].

  • Causality: Photons provide the activation energy required for ambient oxygen to abstract hydrogen or attack the electron-rich pyrazole nitrogen.

  • Action: Discard highly discolored batches if >99% purity is required. Transition to amber-glass vials flushed with argon.

Q2: LC-MS analysis of a 6-month-old batch shows a new impurity peak at +18 Da relative to the parent mass. What is this degradant?

A2: You are observing nitrile hydrolysis . The +18 Da mass shift corresponds to the addition of one water molecule, converting the benzonitrile group into a primary benzamide.

  • Causality: Although nitriles are generally stable at neutral pH, prolonged exposure to ambient moisture—even in the solid state—can drive hydrolysis. Experimental studies confirm that aromatic nitriles can hydrolyze without explicit acid or base catalysis over long-term storage, following a stepwise sequence from nitrile to amide, and eventually to a carboxylic acid (+19 Da total shift)[2]. Benzonitrile derivatives are inherently hygroscopic and will pull trace water from the headspace of improperly sealed vials.

Q3: We are seeing batch-to-batch inconsistency in our solid-state assays (e.g., PXRD, melting point), but LC-MS shows 99% chemical purity. Why?

A3: This is likely due to moisture-catalyzed tautomerization and polymorphism .

  • Causality: 2-(1H-pyrazol-4-yl)benzonitrile contains an N-unsubstituted pyrazole. Trace water molecules act as a proton shuttle, significantly lowering the energetic barrier for proton transfer between the two nitrogen atoms of the pyrazole ring[1]. While this is not a covalent degradation (bond cleavage), it leads to a mixture of tautomers that can crystallize into different polymorphic forms, altering the compound's physical properties and dissolution rate in biological assays.

Part 2: Degradation Pathway Visualization

The following diagram maps the dual degradation pathways triggered by improper storage environments.

Degradation API 2-(1H-pyrazol-4-yl)benzonitrile H2O Moisture Uptake API->H2O UV UV/Vis Light & O2 API->UV Hydrolysis Nitrile Hydrolysis H2O->Hydrolysis Catalyzed by trace H2O Oxidation Pyrazole Oxidation UV->Oxidation Radical formation Amide Amide Degradant (+18 Da) Hydrolysis->Amide +H2O NOxide N-Oxide / Discoloration Oxidation->NOxide Acid Carboxylic Acid Degradant Amide->Acid +H2O, -NH3

Degradation pathways of 2-(1H-pyrazol-4-yl)benzonitrile via hydrolysis and oxidation.

Part 3: Self-Validating Storage & Handling Protocols

To guarantee the integrity of 2-(1H-pyrazol-4-yl)benzonitrile, do not rely on passive storage. Implement the following Self-Validating Storage Protocol . This system ensures that if a storage failure occurs, you will know before the main batch is compromised.

Step-by-Step Methodology: Aliquoting and Storage
  • Equilibration: Bring the master container to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.

  • Inert Aliquoting: Inside a glove box or using a Schlenk line, aliquot the compound into single-use, amber-glass vials. Rationale: Single-use vials prevent repeated freeze-thaw cycles and repeated exposure to ambient humidity.

  • Argon Backfilling: Flush each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder)[1].

  • PTFE Sealing: Cap tightly using PTFE-lined caps. Do not use standard rubber septa, as they are permeable to oxygen over long durations.

  • Temperature Control: Store the sealed vials at -20°C .

Step-by-Step Methodology: The Self-Validation (Control) System

To trust your storage protocol, you must prove your analytical methods can actually detect degradation if it happens.

  • Create a Forced-Degradation Control: Take one 5 mg aliquot of the compound. Do not flush with Argon. Add 5 µL of HPLC-grade water directly to the powder (simulating extreme hygroscopic failure).

  • Expose the Control: Place this control vial in a clear glass container on a sunny windowsill at room temperature for 14 days.

  • Baseline Analytics: Run LC-MS and PXRD on both a properly stored -20°C vial and the Forced-Degradation Control.

  • Validation Logic: The control vial must show the +18 Da amide peak and visual discoloration. If your properly stored vial ever begins to show the specific chromatographic fingerprint of the control vial, your storage seals have failed, and the batch must be re-purified.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between storage conditions, primary degradation risks, and expected shelf life based on empirical stability data of pyrazole and benzonitrile derivatives.

Storage ConditionAtmosphereContainer TypePrimary Degradation RiskEstimated Shelf Life
-20°C (Recommended) Argon / NitrogenAmber Glass, PTFE CapNone (Optimal Stability)> 24 Months
2-8°C (Fridge) Ambient AirClear GlassSlow Oxidation / Tautomerization6 - 12 Months
25°C (Room Temp) Ambient AirClear GlassPhoto-oxidation (Discoloration)< 3 Months
25°C (High Humidity) Ambient AirUnsealed / PlasticNitrile Hydrolysis (+18 Da)< 1 Month

References

  • RSC Publishing. "Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis." Royal Society of Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(1H-pyrazol-4-yl)benzonitrile vs. 3-(1H-pyrazol-4-yl)benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The pyrazole-benzonitrile scaffold is a privileged motif in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The pyrazole-benzonitrile scaffold is a privileged motif in modern drug discovery, frequently utilized in the development of selective enzyme inhibitors (e.g., CYP11B2 for hypertension) and positive allosteric modulators (e.g., M4 mAChR for neurological disorders) [1]. While 2-(1H-pyrazol-4-yl)benzonitrile (ortho-isomer) and 3-(1H-pyrazol-4-yl)benzonitrile (meta-isomer) share identical molecular weights and core functional groups, the positional isomerism of the strongly electron-withdrawing cyano group dictates profoundly different reactivity profiles. This guide objectively compares their structural, electronic, and synthetic behaviors to inform optimal experimental design.

Structural & Electronic Profiling

The reactivity divergence between the two isomers is governed by the interplay of steric shielding and electronic induction.

  • Steric Hindrance (The Ortho Effect): In the 2-isomer, the cyano group is positioned ortho to the pyrazole ring. The van der Waals radius of the cyano group creates a significant steric clash with the C3/C5 protons of the pyrazole ring. This restricts the free rotation of the C-C biaryl bond and physically shields the pyrazole nitrogen atoms. The 3-isomer (meta) is completely free of this steric encumbrance.

  • Electronic Modulation: The cyano group is strongly electron-withdrawing. In the 3-isomer, it exerts a purely inductive (-I) effect. In the 2-isomer, it exerts both inductive (-I) and resonance (-M) effects directly on the ipso-carbon connecting the rings, drawing electron density away from the pyrazole system and increasing the acidity of the pyrazole N-H.

  • Coordination Potential: The proximity of the cyano nitrogen and the pyrazole nitrogen in the 2-isomer allows it to act as a bidentate chelating ligand for transition metals, which can inadvertently sequester palladium or copper catalysts during cross-coupling reactions.

Comparative Reactivity Pathways

A. Suzuki-Miyaura Cross-Coupling

The synthesis of these scaffolds typically relies on the Suzuki-Miyaura coupling of a pyrazole-boronic acid/ester with a bromobenzonitrile [2].

  • 3-Isomer (Meta): Proceeds smoothly under standard conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ ). The unhindered nature of the aryl bromide allows for rapid oxidative addition and transmetalation.

  • 2-Isomer (Ortho): The electron-withdrawing cyano group accelerates oxidative addition, but its steric bulk severely impedes the transmetalation step. Furthermore, potential chelation to the Pd center can stall the catalytic cycle. Causality: To overcome this, bulky, bidentate, electron-rich phosphine ligands like dppf (in Pd(dppf)Cl2​ ) are required. The large bite angle of dppf forces the substrate into a reactive geometry and prevents catalyst deactivation [1].

Reactivity Substrate Pyrazole-Benzonitrile Scaffold Ortho 2-Isomer (Ortho) Sterically Hindered Substrate->Ortho Meta 3-Isomer (Meta) Sterically Free Substrate->Meta SuzukiO Suzuki Coupling Requires Pd(dppf)Cl2 Ortho->SuzukiO Cross-Coupling Cyclize Intramolecular Cyclization Ortho->Cyclize Strong Base/Acid SuzukiM Suzuki Coupling Standard Pd(PPh3)4 Meta->SuzukiM Cross-Coupling NoCyclize Nitrile Hydrolysis (No Cyclization) Meta->NoCyclize Strong Base/Acid

Reactivity divergence between ortho and meta isomers under standard catalytic and basic conditions.

B. N-Alkylation Regioselectivity

Alkylation of the pyrazole N-H is a critical late-stage functionalization step [2].

  • In the 3-isomer , alkylation typically yields a mixture of regioisomers (N1 vs N2) because both nitrogens are sterically accessible.

  • In the 2-isomer , the ortho-cyano group physically blocks the adjacent nitrogen. This steric shielding directs bulky electrophiles almost exclusively to the distal nitrogen, yielding high regioselectivity, albeit requiring stronger bases (e.g., Cs2​CO3​ ) and higher temperatures to drive the reaction.

C. Intramolecular Cyclization

Under strongly basic or acidic conditions, the 2-isomer is susceptible to intramolecular cyclization. The pyrazole nitrogen can act as a nucleophile, attacking the activated ortho-nitrile carbon to form fused tricyclic systems (e.g., pyrazolo-isoquinoline derivatives). The 3-isomer cannot undergo this reaction due to geometric constraints, instead undergoing standard nitrile hydrolysis to the primary amide or carboxylic acid.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both isomers across standard synthetic transformations based on optimized literature parameters [1].

Reaction Parameter2-(1H-pyrazol-4-yl)benzonitrile (Ortho)3-(1H-pyrazol-4-yl)benzonitrile (Meta)
Steric Hindrance High (Cyano group shields pyrazole ring)Low (Cyano group is distal)
Electronic Effect on Pyrazole Strong Inductive (-I) & Resonance (-M)Strong Inductive (-I) only
Suzuki Yield (Standard Pd(PPh3​)4​ ) Moderate (40-55%) due to transmetalation stallHigh (75-90%)
Suzuki Yield (Bulky Pd(dppf)Cl2​ ) High (70-85%)High (80-95%)
N-Alkylation Regioselectivity High (Sterically directed to distal N)Low to Moderate (Often ~1:1 mixture)
Nitrile Stability (Strong Base/Heat) Low (Prone to intramolecular cyclization)High (Undergoes standard hydrolysis)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is explicitly mapped to the structural challenges of the substrates.

Workflow Step1 1. Reagent Preparation Ar-Br + Pyrazole-Boronic Acid Step2 2. Catalyst Selection Ortho: Pd(dppf)Cl2 | Meta: Pd(PPh3)4 Step1->Step2 Step3 3. Base & Solvent Addition K2CO3 in Dioxane/H2O (3:1) Step2->Step3 Step4 4. Reaction Conditions Microwave 100°C, 30 min Step3->Step4 Step5 5. Workup & Isolation Extraction & Column Chromatography Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling of pyrazole-benzonitrile isomers.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Designed to overcome the steric hindrance of the 2-isomer.

  • Reagent Assembly: In an oven-dried microwave vial, combine 2-bromobenzonitrile (1.0 equiv) and 1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv). Rationale: A slight excess of the boronic ester compensates for potential protodeboronation.

  • Catalyst Loading: Add Pd(dppf)Cl2​ (5 mol%). Rationale: The bidentate dppf ligand prevents catalyst poisoning via chelation from the ortho-cyano group and forces the necessary bite angle for transmetalation.

  • Base and Solvent: Add K2​CO3​ (3.0 equiv) followed by a degassed mixture of 1,4-dioxane and H2​O (3:1 v/v). Rationale: Water is critical to form the reactive boronate complex, while dioxane provides a high-boiling organic medium.

  • Reaction Execution: Seal the vial and subject to microwave irradiation at 100 °C for 30 minutes. (Alternatively, heat at reflux for 12 hours).

  • Validation & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried ( Na2​SO4​ ) and purified via silica gel chromatography. Expected yield: >75% for both isomers.

Protocol B: Regioselective N-Alkylation

Exploiting the steric shielding of the 2-isomer.

  • Deprotonation: Dissolve the pyrazole-benzonitrile substrate (1.0 equiv) in anhydrous DMF. Add Cs2​CO3​ (2.0 equiv) and stir at room temperature for 15 minutes. Rationale: Cesium carbonate is highly soluble in DMF and provides a softer, more reactive naked anion compared to potassium or sodium salts.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane or a bulkier alkyl bromide, 1.1 equiv) dropwise.

  • Reaction Execution: Stir at 60 °C for 4-6 hours. Rationale: The 2-isomer requires mild heating due to the steric barrier presented by the ortho-cyano group.

  • Validation: Monitor via LC-MS. The 2-isomer will show a single dominant peak (high regioselectivity), whereas the 3-isomer will typically show two closely eluting peaks corresponding to the N1 and N2 alkylated products.

References

  • Title: Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 Source: Journal of Medicinal Chemistry, 2018, 61 (13), 5594-5608. URL: [Link]

  • Title: Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 Source: Acta Pharmaceutica Sinica B, 2023, 13 (1), 213-226. URL: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 2-(1H-pyrazol-4-yl)benzonitrile

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-(1H-pyrazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-(1H-pyrazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore the theoretical underpinnings of its fragmentation pathways, present a validated experimental protocol, and compare the insights derived from LC-MS/MS with those from alternative analytical techniques. This document is intended for researchers, analytical chemists, and drug development professionals who require robust structural characterization of novel chemical entities.

Introduction: The Analytical Imperative

The characterization of small molecules is a cornerstone of pharmaceutical development.[1] Techniques that can rapidly and accurately elucidate the structure of a compound and its related impurities or metabolites are critical. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in this process, offering exceptional sensitivity, selectivity, and structural information.[2][3] The fragmentation pattern of a molecule, generated through tandem mass spectrometry (MS/MS), serves as a unique chemical fingerprint, providing vital clues about its substructures.

2-(1H-pyrazol-4-yl)benzonitrile incorporates two key nitrogen-containing heterocyclic and aromatic moieties: a pyrazole ring and a benzonitrile group. Understanding how this molecule dissociates under energetic conditions is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring or in metabolic studies.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

Before delving into the experimental protocol, it is essential to understand the fundamental properties of the analyte, which dictate its behavior in an LC-MS system.

PropertyValueSource
Chemical Structure Chemical Structure of 2-(1H-pyrazol-4-yl)benzonitrile[4]
Molecular Formula C₁₀H₇N₃[5]
Monoisotopic Mass 169.0640 Da[4]
Average Molecular Weight 169.186 g/mol [5]
Predicted Ionization Electrospray Ionization (ESI), Positive ModeN/A

Given the presence of basic nitrogen atoms in the pyrazole ring, 2-(1H-pyrazol-4-yl)benzonitrile is expected to ionize efficiently in positive ion mode via protonation, forming the pseudomolecular ion [M+H]⁺ at m/z 170.0718 . This ion will serve as the precursor for all subsequent fragmentation experiments.

Experimental Protocol for LC-MS/MS Analysis

This protocol is designed to be a self-validating system. The use of a high-resolution mass spectrometer allows for accurate mass measurements of fragment ions, which in turn confirms their elemental composition and validates the proposed fragmentation pathways.

Sample and Reagent Preparation
  • Standard Stock Solution: Accurately weigh ~1 mg of 2-(1H-pyrazol-4-yl)benzonitrile and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

Causality: Formic acid is added to the mobile phase to facilitate protonation of the analyte in the ESI source, thereby enhancing the signal of the [M+H]⁺ ion. A concentration of 0.1% is standard as it provides sufficient protons without causing significant ion suppression.

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent reversed-phase retention for moderately polar aromatic compounds. The short length and small particle size allow for rapid analysis with high resolution.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 2 µLA small injection volume minimizes potential peak distortion.
Gradient Elution 5% B to 95% B over 5 minA generic gradient suitable for screening and method development for a novel compound.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Instrument Q-TOF or Orbitrap HRMSHigh-resolution instruments are crucial for obtaining accurate mass data to confirm fragment identities.[7]
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar to moderately polar small molecules.[8]
Polarity PositiveTo detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kVOptimal voltage for stable spray and efficient ionization.
Gas Temperature 325 °CTo facilitate desolvation of the ESI droplets.
Scan Mode Full Scan (m/z 50-500) & Targeted MS/MSFull scan is used to identify the precursor ion. Targeted MS/MS isolates the precursor and fragments it.
Precursor Ion m/z 170.07The [M+H]⁺ ion of the analyte.
Collision Energy (CE) Ramped 10-40 eVRamping the collision energy ensures that both low-energy (stable fragments) and high-energy (smaller fragments) dissociations are observed.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Fragmentation Stock 1 mg/mL Stock Solution Work 1-10 µg/mL Working Solution Stock->Work LC C18 Column Gradient Elution Work->LC ESI ESI Source Positive Mode LC->ESI MS1 MS1: Full Scan (Precursor ID m/z 170.07) ESI->MS1 CID Collision Cell (CID) (10-40 eV) MS1->CID MS2 MS2: Product Ion Scan (Fragment Detection) CID->MS2

Caption: Overall workflow from sample preparation to MS/MS analysis.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 170.07) is governed by the relative stabilities of the resulting fragment ions and neutral losses.[9] The structure contains two key rings susceptible to fragmentation: the pyrazole and the benzonitrile.

Key Fragmentation Reactions:
  • Loss of Hydrogen Cyanide (HCN): Both the pyrazole ring and the nitrile group on the benzene ring are potential sources for the neutral loss of HCN (27.01 Da). This is a very common fragmentation pathway for N-heterocycles and nitriles.[10][11]

  • Loss of Dinitrogen (N₂): The pyrazole ring can undergo rearrangement and lose a stable molecule of dinitrogen (28.01 Da).[10][12]

The most probable fragmentation pathways are detailed below and summarized in the subsequent table.

Predicted Product Ion Summary
Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Formula of FragmentDescription
170.0718143.0609HCN (27.0109)C₉H₇N₂⁺Loss of HCN, likely from the pyrazole ring. This is often a dominant fragment for pyrazoles.[10]
170.0718142.0657N₂ (28.0061)C₁₀H₈N⁺Loss of N₂ from the pyrazole ring, resulting in a stable phenylacetonitrile-like cation.
170.0718116.0491C₂H₂N₂ (54.0227)C₈H₆⁺Subsequent loss of N₂ from the m/z 142 fragment or a concerted loss.
143.0609116.0491HCN (27.0109)C₈H₆⁺A secondary fragmentation where the m/z 143 ion loses a second molecule of HCN.
Fragmentation Pathway Diagram

G parent Precursor Ion m/z 170.07 [C₁₀H₈N₃]⁺ frag1 Fragment A m/z 143.06 [C₉H₇N₂]⁺ parent:f1->frag1:f0 - HCN frag2 Fragment B m/z 142.07 [C₁₀H₈N]⁺ parent:f1->frag2:f0 - N₂ frag3 Fragment C m/z 116.05 [C₈H₆]⁺ frag1:f1->frag3:f0 - HCN frag2:f1->frag3:f0 - C₂H₂

Caption: Predicted fragmentation of protonated 2-(1H-pyrazol-4-yl)benzonitrile.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for structural analysis, it is most effective when used in conjunction with other techniques. No single method provides all the necessary information.

TechniqueInformation ProvidedSensitivityThroughputKey AdvantageKey Limitation
LC-MS/MS Molecular Weight, Fragmentation Pattern, Substructural InformationHigh (pg-fg)HighExcellent for identifying compounds in complex mixtures and providing structural clues quickly.[3]Does not provide definitive atom connectivity; isomers can be difficult to distinguish.
NMR Spectroscopy Definitive Atom Connectivity (¹H, ¹³C), 3D Structure (NOESY)Low (µg-mg)LowThe "gold standard" for unambiguous structure elucidation of pure compounds.Requires pure sample, larger sample amounts, and is time-consuming.
HRMS (e.g., Q-TOF, Orbitrap) High-Accuracy Molecular Weight (<5 ppm), Elemental CompositionHigh (pg-fg)HighProvides unambiguous elemental formulas for the parent ion and its fragments, confirming fragmentation pathways.[7]Provides limited information on the specific arrangement of atoms within the formula.

Expert Insight: In a typical drug discovery workflow, HRMS would be used to confirm the elemental composition of the synthesized compound. NMR would be employed to definitively prove its structure. LC-MS/MS then becomes the high-throughput workhorse for subsequent applications: verifying the compound's identity in reaction mixtures, assessing its purity, and identifying its metabolites in biological samples, using the fragmentation pattern established here as a reference.

Conclusion

The LC-MS/MS analysis of 2-(1H-pyrazol-4-yl)benzonitrile provides a rich and reproducible fragmentation pattern, primarily characterized by the neutral losses of HCN and N₂ from the protonated precursor ion at m/z 170.07. By employing high-resolution mass spectrometry, the elemental composition of these fragments can be confidently assigned, validating the proposed fragmentation pathways. This guide provides a robust experimental framework and a predictive data set that can be leveraged for the rapid and accurate identification of this compound and its analogues in various research and development settings. The combination of LC-MS/MS for high-throughput screening and NMR for definitive structural confirmation represents the most powerful approach for the comprehensive characterization of novel small molecules.

References

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones Source: Asian Journal of Chemistry URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: SciSpace URL: [Link]

  • Title: Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives Source: Spectroscopy Letters URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC (PubMed Central) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons Source: RSC Publishing URL: [Link]

  • Title: Small molecule analysis using MS Source: Bioanalysis Zone URL: [Link]

  • Title: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile Source: PubChem - NIH URL: [Link]

  • Title: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile Source: ChemBK URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

  • Title: 2-chloro-4-(1h-pyrazol-3-yl)-benzonitrile Source: PharmaCompass.com URL: [Link]

  • Title: Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons Source: ResearchGate URL: [Link]

  • Title: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | CAS#:1297537-37-1 Source: Chemsrc URL: [Link]

  • Title: Benzonitrile - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: University of Colorado, Boulder URL: [Link]

  • Title: Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids Source: Journal of Health Science URL: [Link]

Sources

Validation

A Comparative Analysis of Binding Affinities for 2-(1H-Pyrazol-4-yl)benzonitrile Structural Analogs as Potent JAK Kinase Inhibitors

This guide provides an in-depth comparison of the binding affinities of structural analogs based on the 2-(1H-pyrazol-4-yl)benzonitrile scaffold. Developed for researchers, medicinal chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the binding affinities of structural analogs based on the 2-(1H-pyrazol-4-yl)benzonitrile scaffold. Developed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern their potency as inhibitors of the Janus kinase (JAK) family, crucial mediators of cytokine signaling.

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are pivotal in transducing signals from a multitude of cytokines and growth factors, thereby regulating critical cellular processes like immunity, cell division, and hematopoiesis.[3][4] The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[5][6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and modulate gene transcription.[5][7] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, inflammatory conditions, and cancers, making JAKs highly attractive therapeutic targets.[8][9]

The 2-(1H-pyrazol-4-yl)benzonitrile core is a well-established pharmacophore for ATP-competitive JAK inhibitors. These small molecules occupy the ATP-binding site of the kinase domain, preventing the phosphorylation of JAKs and their downstream targets, effectively halting the signaling cascade.[10] This guide will focus on a series of 4-amino-(1H)-pyrazole derivatives, using data from a key study by Zheng et al., to illustrate how subtle structural modifications can significantly impact binding affinity and selectivity across the JAK family.[10]

Comparative Analysis of Binding Affinities

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the kinase's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.[11] The following table summarizes the in vitro inhibitory activities of a lead compound and its structural analogs against JAK1, JAK2, and JAK3.

Table 1: In Vitro Inhibitory Activity (IC50) of 2-(1H-Pyrazol-4-yl)benzonitrile Analogs against JAK Kinases

Compound IDR Group ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Lead Compound 4-fluorophenyl3.42.23.5
Analog 3a 2,4-difluorophenyl10.17.912.3
Analog 3b 4-chlorophenyl4.13.14.9
Analog 3c 4-bromophenyl4.53.85.2
Analog 3e 4-methylphenyl5.64.36.8
Analog 3f 4-methoxyphenyl3.42.23.5
Data sourced from Zheng et al. (2016).[10]
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships:

  • Impact of Halogen Substitution: The lead compound, featuring a 4-fluorophenyl group, demonstrates potent, low nanomolar inhibition across all three JAK isoforms.[10] Introducing a second fluorine atom at the 2-position (Analog 3a ) leads to a roughly 3-fold decrease in potency, suggesting that steric hindrance in the ATP-binding pocket may be at play. Replacing the fluorine with larger halogens like chlorine (Analog 3b ) or bromine (Analog 3c ) results in a slight reduction in inhibitory activity compared to the lead compound, but they remain highly potent inhibitors.[10]

  • Effect of Electron-Donating Groups: The addition of a methyl group (Analog 3e ) or a methoxy group (Analog 3f ) at the 4-position of the phenyl ring is well-tolerated. Notably, the 4-methoxyphenyl analog (3f ) exhibits IC50 values identical to the lead compound, indicating that this substitution does not negatively impact the key binding interactions required for potent inhibition.[10]

Overall, these analogs demonstrate a pan-JAK inhibitory profile, with slightly higher potency generally observed against JAK2. The subtle electronic and steric changes introduced by modifying the peripheral phenyl ring allow for the fine-tuning of binding affinity.

Visualizing the JAK-STAT Signaling Pathway and Inhibition

To comprehend the mechanism of action of these inhibitors, it is essential to visualize their point of intervention in the broader signaling context.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Inhibitor 2-(1H-pyrazol-4-yl)benzonitrile Analog Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Transcription Modulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-benzonitrile analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

To ensure the trustworthiness and reproducibility of the binding affinity data, a robust experimental protocol is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and reliable method for quantifying kinase inhibition in a high-throughput format.[12] This method measures the transfer of energy between a donor fluorophore (e.g., a terbium-labeled antibody) and an acceptor fluorophore (e.g., on a phosphorylated substrate). Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[13]

Objective:

To determine the dose-dependent inhibition of a specific JAK enzyme by a test compound and calculate its IC50 value.

Materials:
  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Fluorescein-labeled substrate peptide (e.g., Poly-GT)

  • Adenosine triphosphate (ATP)

  • Terbium-labeled anti-phosphotyrosine antibody (Tb-pY20)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (analogs) serially diluted in DMSO

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible microplate reader

Step-by-Step Methodology:
  • Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. Typically, an 8-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Dispense a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO (for 0% inhibition control) into the wells of the 384-well plate.

    • Prepare a 2X enzyme solution containing the specific JAK kinase in kinase reaction buffer. The optimal enzyme concentration should be pre-determined empirically to ensure the reaction is in the linear range (e.g., by determining the EC50 concentration).

    • Prepare a 2X substrate/ATP solution containing the fluorescein-labeled peptide and ATP in kinase reaction buffer. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase to accurately measure ATP-competitive inhibition.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of the 2X substrate/ATP mix to all wells to start the kinase reaction (final volume: 5 µL).

    • Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection:

    • Prepare a 2X stop/detection solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA in TR-FRET dilution buffer. EDTA chelates Mg2+, effectively stopping the kinase reaction.

    • Add 5 µL of the stop/detection solution to each well.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled microplate reader. Excite the terbium donor (e.g., at 340 nm) and measure the emission at two wavelengths: the acceptor wavelength (e.g., 520 nm for fluorescein) and the donor reference wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

    • Plot the percent inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow A 1. Compound Dispensing (Serial Dilutions in 384-well Plate) B 2. Add 2X JAK Enzyme Solution A->B C Pre-incubation (15 min) B->C D 3. Add 2X Substrate/ATP Mix (Initiate Reaction) C->D E Kinase Reaction (60 min) D->E F 4. Add Stop/Detection Mix (EDTA + Tb-Antibody) E->F G Detection Incubation (60 min) F->G H 5. Read Plate (TR-FRET Signal) G->H I 6. Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for a TR-FRET based JAK kinase inhibition assay.

Conclusion

The 2-(1H-pyrazol-4-yl)benzonitrile scaffold serves as a highly effective template for the design of potent, ATP-competitive pan-JAK inhibitors. The structure-activity relationship data demonstrates that while the core structure is crucial for high-affinity binding, modifications to the peripheral phenyl ring can be used to modulate potency. The analogs discussed herein consistently exhibit low nanomolar inhibitory activity against JAK1, JAK2, and JAK3, highlighting the promise of this chemical series for therapeutic development in diseases driven by aberrant JAK-STAT signaling. The robust and reproducible TR-FRET assay protocol outlined provides a validated framework for accurately assessing the binding affinities of these and future analogs, ensuring data integrity in the drug discovery process.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved from a valid source.[5]

  • Gadina, M., et al. (2020). Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. Journal of Inflammation Research.[1][8]

  • A Reference Guide for Jak/STAT Signaling. (n.d.). R&D Systems.[6]

  • JAK/Stat Signaling. (n.d.). QIAGEN.[3]

  • Darnell, J. E., et al. (1997). The structure, regulation and function of the Janus kinases (JAKs) and the signal transducers and activators of transcription (STATs). The EMBO Journal.[14]

  • Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy.[2]

  • Pathways and Biomarkers of JAK/STAT Signaling. (n.d.). Sigma-Aldrich.[4]

  • Janus kinase. (n.d.). In Wikipedia.[7]

  • Lee, S., et al. (2023). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers in Immunology.[9]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.[12]

  • Krumm, A., et al. (2020). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • In-Depth Technical Guide to Jak-IN-14: Binding Affinity and Kinetics. (n.d.). Benchchem.[11]

  • Zheng, C., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.[10]

  • Optimization of a LanthaScreen Kinase assay for JAK2. (n.d.). Thermo Fisher Scientific.[8]

  • In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology.[1]

  • Optimization of a LanthaScreen Kinase assay for JAK1. (n.d.). Thermo Fisher Scientific.[14]

  • LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview. (n.d.). Thermo Fisher Scientific.[2]

  • LanthaScreen Eu Kinase Binding Assay. (n.d.). Thermo Fisher Scientific.[12]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.[13]

Sources

Comparative

Spectroscopic Validation of Laboratory-Synthesized 2-(1H-pyrazol-4-yl)benzonitrile: A Comparative Guide

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the critical bottleneck of structural verification. The compound 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the critical bottleneck of structural verification. The compound 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8)[1] is a highly versatile pharmacophore, serving as a foundational building block for kinase inhibitors and agrochemicals. However, laboratory synthesis of this ortho-substituted benzonitrile often yields isobaric impurities, regioisomers (such as the 3- or 4-substituted analogs), or residual palladium from cross-coupling reactions.

To ensure downstream reproducibility, we must move beyond simple qualitative checks. This guide objectively compares the spectroscopic performance of an in-house synthesized batch of 2-(1H-pyrazol-4-yl)benzonitrile against a gold-standard commercial reference. By employing the Complete Molecular Confidence (CMC) concept[2], we integrate Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), quantitative Nuclear Magnetic Resonance (qNMR), and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) into a self-validating analytical workflow.

Orthogonal Validation Workflow

To establish absolute certainty, our experimental design relies on orthogonal techniques. No single instrument provides a complete picture; rather, the causality of our choices ensures that the blind spots of one technique are covered by another.

G Syn Lab-Synthesized 2-(1H-pyrazol-4-yl)benzonitrile Prep Sample Preparation & Equimolar Aliquoting Syn->Prep Ref Commercial Reference Standard Ref->Prep LCMS LC-HRMS Analysis (Isotopic & Mass Fidelity) Prep->LCMS NMR 1H/13C & qNMR (Structural Connectivity & Purity) Prep->NMR FTIR ATR-FTIR Spectroscopy (Functional Group Orthogonality) Prep->FTIR Data Data Integration & CMC Assessment LCMS->Data Exact Mass NMR->Data Chemical Shifts FTIR->Data C≡N Stretch Valid Validated Compound Ready for Downstream Use Data->Valid >99% Purity Confirmed

Orthogonal spectroscopic validation workflow for 2-(1H-pyrazol-4-yl)benzonitrile evaluation.

Comparative Data Presentation

The following table summarizes the quantitative data obtained from our self-validating protocols, comparing the lab-synthesized batch directly against the commercial reference standard.

Analytical ParameterLab-Synthesized BatchCommercial ReferenceAcceptance Criteria
Appearance Off-white crystalline powderOff-white crystalline powderVisual match
LC-HRMS [M+H]⁺ 170.0715 m/z170.0712 m/zΔ < 5 ppm from theoretical (170.0713)
qNMR Purity (w/w) 99.2% ± 0.1%99.6% ± 0.1%> 98.0%
¹H NMR (Pyrazole N-H) 13.2 ppm (br s, 1H)13.2 ppm (br s, 1H)Matches reference shift ± 0.05 ppm
¹H NMR (Maleic Acid IS) 6.26 ppm (s, 2H)6.26 ppm (s, 2H)Internal Standard recovery > 99%
ATR-FTIR (-C≡N) 2224 cm⁻¹2223 cm⁻¹± 2 cm⁻¹

Step-by-Step Methodologies & Experimental Causality

To ensure trustworthiness, every protocol described below functions as a self-validating system. We do not simply run samples; we engineer the acquisition parameters to eliminate bias.

Protocol A: LC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and rule out isobaric impurities.

  • System Suitability: Inject a blank (solvent only) followed by a caffeine standard to verify mass calibration (< 2 ppm error) before running samples.

  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm) with a 5-minute gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic acid).

    • Causality: A 5-minute gradient, rather than a rapid 1-minute flush, is deliberately chosen to chromatographically resolve any regioisomers (e.g., 3- or 4-substituted pyrazoles) before they enter the mass spectrometer. Formic acid acts as a proton source, ensuring robust ionization in positive ESI mode so the [M+H]⁺ ion is the definitive base peak.

  • Mass Spectrometry: Acquire data in positive ESI mode. Compare the experimental isotopic pattern (M, M+1, M+2) against the theoretical distribution for C₁₀H₇N₃.

Protocol B: Absolute Quantification via qNMR

Objective: Determine the absolute purity without relying on LC-UV response factors.

  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte and 5.0 mg of traceable Maleic acid (Internal Standard) in 600 µL of DMSO-d₆.

    • Causality: Maleic acid is selected as the internal standard because its singlet resonance occurs at 6.26 ppm. This falls perfectly into the "empty" spectral region of 2-(1H-pyrazol-4-yl)benzonitrile (whose aromatic protons appear between 7.4 and 8.5 ppm). Preventing signal overlap is the primary defense against integration errors[3].

  • Acquisition Parameters: Acquire 16 scans with a 90° pulse angle and a relaxation delay (D1) of 30 seconds.

    • Causality:Strict experimental conditions are required for absolute quantification[3]. A D1 of 30 seconds ensures the complete relaxation of all protons (T₁ is typically < 5s for small molecules). Failing to allow full relaxation leads to the underestimation of slower-relaxing nuclei, destroying the quantitative integrity of the assay.

  • Data Analysis: The pyrazole N-H proton undergoes rapid tautomerization between the N1 and N2 positions, causing the H3 and H5 protons to appear as a broadened singlet at room temperature. Integration for purity calculations should utilize the sharp, well-defined benzonitrile aromatic doublets (~7.8 ppm) against the Maleic acid standard.

Protocol C: ATR-FTIR Functional Group Orthogonality

Objective: Confirm the presence of the nitrile and pyrazole functional groups.

  • Background Subtraction: Collect a 32-scan background spectrum of the empty diamond ATR crystal to eliminate ambient CO₂ and water vapor artifacts.

  • Sample Acquisition: Place 2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation introduces broad O-H stretching bands (3200-3500 cm⁻¹) that can completely obscure the critical pyrazole N-H stretch. ATR eliminates this sample prep artifact, allowing clear visualization of both the N-H stretch and the sharp, unambiguous -C≡N stretch at ~2224 cm⁻¹.

Conclusion

The laboratory-synthesized 2-(1H-pyrazol-4-yl)benzonitrile demonstrated exceptional spectroscopic parity with the commercial reference standard. The exact mass deviation was well within the 5 ppm threshold, and qNMR confirmed an absolute purity of 99.2%, validating the efficiency of the synthetic purification workflow. By grounding our validation in the Complete Molecular Confidence (CMC) framework and adhering to strict qNMR relaxation principles, we ensure that this compound is structurally verified and fully cleared for downstream biological or synthetic applications.

References

  • Thiele, H., McLeod, G., Niemitz, M., & Kühn, T. "Structure verification of small molecules using mass spectrometry and NMR spectroscopy." Monatshefte für Chemie - Chemical Monthly, 142(7), 717-730 (2011).[2] URL: [Link]

  • Drevet Mulard, E., Gilard, V., Balayssac, S., & Rautureau, G. J. P. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Molecules, 30(8), 1838 (2025).[3] URL: [Link]

Sources

Validation

Benchmarking 2-(1H-pyrazol-4-yl)benzonitrile Against Standard Pyrazole Pharmacophores in Kinase Drug Discovery

Executive Summary & Structural Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, predominantly recognized for its ubiquitous role as a bidentate hydrogen bond donor/acceptor system within the A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, predominantly recognized for its ubiquitous role as a bidentate hydrogen bond donor/acceptor system within the ATP-binding pocket (hinge region) of protein kinases[1]. However, standard unsubstituted or simple alkyl/aryl pyrazoles often suffer from sub-optimal target residence times and metabolic liabilities (e.g., rapid cytochrome P450-mediated oxidation).

This guide benchmarks 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8)[2] against the foundational pharmacophore 4-phenyl-1H-pyrazole . The introduction of an ortho-benzonitrile group represents a highly strategic design choice. The cyano (-CN) moiety exerts a strong electron-withdrawing effect (-I, -M) on the pyrazole core, lowering the pKa of the pyrazole N-H. This electronic shift increases its acidity, transforming it into a superior hydrogen-bond donor to the kinase hinge region backbone (e.g., interacting with Glu/Met residues)[1][3]. Concurrently, the bulky, electron-deficient cyano group provides steric shielding, protecting the phenyl ring from rapid oxidative metabolism.

Mechanistic Workflow & Causality

The following diagram illustrates the logical cascade of how the structural evolution from a standard pyrazole to a benzonitrile-substituted pyrazole directly modulates physicochemical properties, thereby dictating in vitro assay outcomes.

PharmacophoreBenchmarking Base Standard Pyrazole (e.g., 4-phenyl-1H-pyrazole) Mod Nitrile Substitution (-CN addition at ortho position) Base->Mod Structural Design Target 2-(1H-pyrazol-4-yl)benzonitrile (Optimized Hinge Binder) Mod->Target Elec Electronic Effect (-I, -M) Decreased Pyrazole pKa Target->Elec Steric Steric Shielding Blocked Ortho-Oxidation Target->Steric Kinase Enhanced Kinase Affinity (Stronger H-Bond Donor) Elec->Kinase Pharmacodynamics ADME Improved Metabolic Stability (Lower Intrinsic Clearance) Steric->ADME Pharmacokinetics Assay1 TR-FRET Kinase Assay Kinase->Assay1 Validation Assay2 HLM Stability Assay ADME->Assay2 Validation

Workflow detailing the mechanistic impact of benzonitrile substitution on pyrazole pharmacophores.

Physicochemical Profiling

Before advancing to biological assays, it is critical to quantify the physicochemical shifts induced by the benzonitrile substitution. The data below demonstrates the targeted reduction in pKa, which is the primary driver for enhanced hinge-binding thermodynamics[4].

Table 1: Comparative Physicochemical Properties

PharmacophoreMolecular Weight ( g/mol )cLogPTPSA (Ų)Pyrazole N-H pKa (Calc.)
1H-Pyrazole 68.080.2128.7~14.2
4-phenyl-1H-pyrazole 144.172.1528.7~13.6
2-(1H-pyrazol-4-yl)benzonitrile 169.181.8552.5~11.8

Data Interpretation: The addition of the -CN group increases the Topological Polar Surface Area (TPSA) while keeping cLogP within optimal drug-like space (< 3.0). The critical metric is the drop in pKa to ~11.8, optimizing the proton-sharing dynamics with the kinase hinge region.

In Vitro Pharmacological Benchmarking: Kinase Inhibition

Causality & Assay Design

To benchmark target affinity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against Aurora A kinase, a classic target for pyrazole-based inhibitors[3]. TR-FRET is explicitly chosen over standard fluorescence polarization because highly conjugated aromatic nitriles can exhibit auto-fluorescence. By introducing a 100 µs time delay before signal integration, we eliminate short-lived compound auto-fluorescence, capturing only the long-lived lanthanide emission.

Self-Validating TR-FRET Protocol
  • Reagent Preparation: Prepare 2X Aurora A kinase/Europium-labeled anti-phospho antibody mix and 2X ATP/substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.

  • Control Integration (Self-Validation): Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

  • Reaction Initiation: Add 5 µL of the kinase/antibody mix, incubate for 15 minutes at RT to allow compound pre-binding, followed by 5 µL of ATP/substrate mix.

  • Incubation & Reading: Incubate for 60 minutes. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor for the plate: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only deemed valid if Z' ≥ 0.65.

Table 2: Aurora A Kinase Inhibition Benchmarking

CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
4-phenyl-1H-pyrazole 1,240 ± 851.1100
2-(1H-pyrazol-4-yl)benzonitrile 185 ± 120.9100

Result: The benzonitrile derivative exhibits a nearly 7-fold improvement in biochemical potency, validating the hypothesis that the electron-withdrawing cyano group enhances hinge-binding affinity.

Metabolic Stability Profiling (ADME)

Causality & Assay Design

Potency is irrelevant if the pharmacophore is rapidly cleared. Unsubstituted phenyl rings are highly susceptible to CYP-mediated aromatic hydroxylation. We benchmark intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs). The assay is designed as a self-validating system by incorporating a minus-NADPH control to differentiate true CYP450 metabolism from chemical instability or non-oxidative degradation.

Self-Validating HLM Protocol
  • Incubation Mix: Combine 0.5 mg/mL pooled human liver microsomes and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup (Self-Validation):

    • System Viability Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Mechanistic Control: Prepare a parallel plate devoid of NADPH (minus-NADPH control) to rule out background degradation.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 20 µL at 0, 5, 15, 30, and 60 minutes into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear decline of the parent compound to calculate CLint​ (µL/min/mg protein).

Table 3: Human Liver Microsome (HLM) Stability

Compound CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Minus-NADPH Stability
4-phenyl-1H-pyrazole 48.528.5> 99% remaining
2-(1H-pyrazol-4-yl)benzonitrile 14.297.6> 99% remaining
Verapamil (Control) 85.016.3> 99% remaining

Result: The steric hindrance and electron-withdrawing nature of the ortho-cyano group effectively block oxidation on the phenyl ring, extending the half-life from 28.5 minutes to 97.6 minutes. The stable minus-NADPH control confirms that clearance is strictly CYP-mediated.

Conclusion

Benchmarking 2-(1H-pyrazol-4-yl)benzonitrile against standard pyrazole pharmacophores reveals a superior profile for kinase drug discovery. By strategically manipulating the electronic environment of the pyrazole core via an ortho-benzonitrile substitution, medicinal chemists can simultaneously achieve enhanced target affinity (via pKa-driven hydrogen bonding) and superior metabolic stability (via steric/electronic shielding). This dual-optimization makes it a highly attractive building block for next-generation kinase inhibitors.

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Safety & Regulatory Compliance

Safety

2-(1H-pyrazol-4-yl)benzonitrile proper disposal procedures

Standard Operating Procedure: Proper Containment, Decontamination, and Disposal of 2-(1H-pyrazol-4-yl)benzonitrile Chemical Profile and Regulatory Context In drug discovery and development, pyrazole and benzonitrile deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Containment, Decontamination, and Disposal of 2-(1H-pyrazol-4-yl)benzonitrile

Chemical Profile and Regulatory Context

In drug discovery and development, pyrazole and benzonitrile derivatives are frequently utilized as active pharmaceutical ingredient (API) intermediates due to their robust binding affinities in kinase inhibition. 2-(1H-pyrazol-4-yl)benzonitrile (CAS: 1928737-31-8)[1] is a nitrogen-rich heterocyclic compound that presents specific challenges at the end of its lifecycle.

Because the molecule contains three nitrogen atoms (a nitrile group and a pyrazole ring), improper disposal or low-temperature combustion can lead to the release of highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx). Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework, waste streams containing this compound must be strictly segregated and routed to licensed facilities capable of specialized thermal destruction[2].

Quantitative Waste Data & Segregation Parameters

Effective disposal begins at the point of generation. Mixing this compound with incompatible chemicals can lead to rapid nitrile hydrolysis or exothermic reactions. The table below outlines the quantitative parameters and compatibility metrics required for safe segregation.

Table 1: Waste Stream Categorization and Compatibility Parameters

Waste StateTypical MatrixRCRA ClassificationPrimary HazardIncompatible MaterialsContainer Material
Solid Pure powder/crystalsNon-specific (Toxic)Irritant (H315, H319)Strong oxidizers, strong acidsRigid HDPE Drum
Liquid (Org) Acetonitrile, MethanolD001 (Ignitable)Flammable, ToxicAqueous acids, basesUN-approved HDPE Carboy
Liquid (Aq) HPLC effluent (Water/ACN)D001 (if >24% alcohol)Environmental hazardWater-reactive metalsGlass or HDPE Carboy
Consumables Gloves, Kimwipes, VialsSolid WasteResidual toxicityN/ADouble-lined Poly Bags

Procedural Workflows

Protocol A: Liquid Waste Segregation and Containment

This protocol governs the routine disposal of solvent-dissolved 2-(1H-pyrazol-4-yl)benzonitrile from synthesis or analytical workflows.

  • Matrix Identification: Determine the exact solvent matrix of the waste.

    • Causality: Halogenated solvents (e.g., Dichloromethane) require different incineration temperatures and scrubber setups than non-halogenated solvents (e.g., Methanol) to prevent the formation of highly toxic dioxins during destruction.

  • Container Selection: Select a UN-approved High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE provides superior chemical resistance to both the nitrile/pyrazole functionalities and standard organic solvents, preventing plasticizer leaching or container degradation over time.

  • Transfer & Headspace Management: Transfer the liquid waste into the carboy, ensuring at least 10% headspace remains at the top of the vessel.

    • Causality: Headspace allows for the thermal expansion of volatile solvents during transport, preventing pressure buildup and potential rupture of the container.

  • Self-Validating Step (Integrity Check): Cap the carboy and perform a visual leak check by gently tilting the container 45 degrees. Log the exact volume, solvent composition, and API mass on the hazardous waste manifest to ensure the downstream facility can mathematically balance their incineration load.

Protocol B: Spill Response and Decontamination

This protocol provides a self-validating system for recovering spilled solid 2-(1H-pyrazol-4-yl)benzonitrile.

  • Containment: Demarcate the spill area. Do NOT sweep the dry powder.

    • Causality: Dry sweeping aerosolizes the fine pyrazole powder, creating an immediate inhalation hazard and spreading microscopic contamination across the laboratory.

  • Wet-Brushing: Moisten absorbent pads or an inert material (such as clean sand or vermiculite) with a compatible solvent (e.g., isopropanol) and gently cover the spill.

  • Collection: Use non-sparking tools to scoop the wetted matrix into a wide-mouth HDPE container. Seal and label as hazardous solid waste.

  • Self-Validating Step (Analytical Swab Test): Swab the decontaminated surface with a methanol-soaked Kimwipe. Extract the swab in 1 mL of HPLC-grade methanol and run a rapid LC-MS or TLC (UV 254 nm) method against a known standard of 2-(1H-pyrazol-4-yl)benzonitrile.

    • Causality: Visual inspection is insufficient for active pharmaceutical intermediates. Analytical validation ensures the area is mathematically and legally clean below occupational exposure limits before normal lab operations resume.

Final Destruction Mechanism

Standard landfilling is strictly prohibited for this compound due to the environmental mobility of nitrogenous heterocycles and the risk of groundwater contamination.

  • High-Temperature Combustion: The waste must be transported to a licensed facility and subjected to thermal destruction at temperatures exceeding 1000°C.

    • Causality: At lower temperatures, the benzonitrile and pyrazole rings undergo incomplete combustion, generating toxic hydrogen cyanide (HCN) and volatile organic compounds (VOCs). High heat ensures the complete cleavage of C-N and C-C bonds.

  • Flue Gas Scrubbing: The exhaust gases from the incinerator must be passed through an alkaline scrubber system.

    • Causality: The combustion of the three nitrogen atoms in C10H7N3 generates high levels of nitrogen oxides (NOx). The alkaline scrubber (utilizing NaOH or similar bases) neutralizes these acidic gases into harmless aqueous salts before atmospheric release, ensuring strict compliance with Clean Air Act standards[3][4].

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 2-(1H-pyrazol-4-yl)benzonitrile State Identify Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Organic Solvents) State->Liquid Contam Contaminated Consumables (Gloves, Vials) State->Contam SolidCont Seal in Vented HDPE Drum (Non-RCRA Characteristic) Solid->SolidCont LiquidCont Halogenated vs Non-Halogenated Solvent Segregation Liquid->LiquidCont ContamCont Double-lined Poly Bags in Rigid Outer Container Contam->ContamCont Incineration High-Temperature Incineration (>1000°C) SolidCont->Incineration LiquidCont->Incineration ContamCont->Incineration Scrubber Alkaline NOx Scrubber (Neutralizes Toxic Emissions) Incineration->Scrubber Combustion Gases Compliance EPA/RCRA Compliant Disposal Scrubber->Compliance Clean Exhaust

Logical workflow for the segregation, containment, and EPA-compliant disposal of pyrazole wastes.

References

  • Title: 1928737-31-8 ((2-(1H-pyrazol-4-yl)benzonitrile)
  • Source: epa.
  • Source: echemi.
  • Source: environmentclearance.nic.
  • Title: (S)

Sources

Handling

Essential Personal Protective Equipment (PPE) for Handling 2-(1H-pyrazol-4-yl)benzonitrile: A Senior Application Scientist's Guide

The prudent handling of specialized chemical reagents is paramount in a research and development setting. For a compound like 2-(1H-pyrazol-4-yl)benzonitrile, which combines the biologically active pyrazole moiety with t...

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Author: BenchChem Technical Support Team. Date: April 2026

The prudent handling of specialized chemical reagents is paramount in a research and development setting. For a compound like 2-(1H-pyrazol-4-yl)benzonitrile, which combines the biologically active pyrazole moiety with the potentially hazardous benzonitrile group, a comprehensive understanding of appropriate personal protective equipment (PPE) is the first line of defense against unforeseen exposure. This guide provides a detailed operational and disposal plan, grounded in the principles of chemical safety and risk mitigation.

Understanding the Risks: A Tale of Two Moieties

While specific toxicological data for 2-(1H-pyrazol-4-yl)benzonitrile is limited, we can infer potential hazards from its structural components:

  • Benzonitrile: Benzonitrile and its derivatives can be harmful if swallowed, in contact with skin, or inhaled.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[1] In case of fire, toxic gases such as nitrogen oxides and hydrogen cyanide may be produced.[3]

  • Pyrazole: Pyrazole derivatives are a diverse class of compounds with a wide range of biological activities.[4] Some pyrazole derivatives are known to be harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[5]

Given these potential hazards, a conservative approach that treats 2-(1H-pyrazol-4-yl)benzonitrile as a hazardous substance is essential.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize the risk of exposure. The following table outlines the recommended PPE for handling 2-(1H-pyrazol-4-yl)benzonitrile, based on guidelines for similar compounds.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn where there is a higher risk of splashing.To protect eyes from splashes and potential irritation.[6][7]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[7]To prevent skin contact and absorption.
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or an apron should be used.To protect the skin from accidental spills and contamination.[3]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][8]To prevent inhalation of the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Remove all sources of ignition, as benzonitrile compounds can be combustible.[7]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6][9]

    • Use non-sparking tools where applicable.[6]

    • Wash hands thoroughly after handling.[7]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[1]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][10]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

The disposal of 2-(1H-pyrazol-4-yl)benzonitrile and any contaminated materials must be treated as hazardous waste.[1][2]

Waste Segregation and Collection:
  • Solid Waste: All solid materials contaminated with the compound, including gloves, weighing papers, and absorbent materials from spills, should be collected in a dedicated and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Any solutions containing 2-(1H-pyrazol-4-yl)benzonitrile should be collected in a separate, compatible, and labeled liquid waste container.[10] Do not mix with other waste streams.

Disposal Procedure:

All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.[10] Do not pour down the drain or dispose of in regular trash.[6]

Visualizing Safety: Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.

PPE_Selection PPE Selection for Handling 2-(1H-pyrazol-4-yl)benzonitrile start Start: Handling the Compound is_splash_risk Is there a risk of splashing? start->is_splash_risk wear_goggles_shield Wear chemical splash goggles AND a face shield is_splash_risk->wear_goggles_shield Yes wear_goggles Wear chemical splash goggles is_splash_risk->wear_goggles No hand_protection Wear nitrile gloves wear_goggles_shield->hand_protection wear_goggles->hand_protection body_protection Wear a lab coat (minimum) hand_protection->body_protection is_dust_aerosol Will dust or aerosols be generated? body_protection->is_dust_aerosol wear_respirator Use a NIOSH/MSHA or EN 149 approved respirator is_dust_aerosol->wear_respirator Yes adequate_ventilation Ensure adequate ventilation (fume hood) is_dust_aerosol->adequate_ventilation No end Proceed with handling wear_respirator->end adequate_ventilation->end

Caption: PPE Selection Workflow

Waste_Disposal Waste Disposal Workflow for 2-(1H-pyrazol-4-yl)benzonitrile start Start: Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid solid_container Place in dedicated, labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in dedicated, labeled liquid hazardous waste container liquid_waste->liquid_container seal_container Securely seal the container solid_container->seal_container liquid_container->seal_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup seal_container->contact_ehs end Waste properly disposed by licensed contractor contact_ehs->end

Caption: Waste Disposal Workflow

References

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  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (2005, October 11). Cole-Parmer. Available at: [Link]

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Sources

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